2-Pentyl-1H-benzimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pentyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJENONTDCXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207231 | |
| Record name | Benzimidazole, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5851-46-7 | |
| Record name | 2-Pentyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Pentyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 2-Pentyl-1H-benzimidazole, a heterocyclic organic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a "privileged" structure, known for its presence in various biologically active compounds, including the natural vitamin B12.[1][2][3] The addition of a pentyl group at the 2-position imparts specific lipophilic characteristics that can influence its biological activity and membrane permeability.[1]
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[4] Its fundamental properties are summarized below, providing a baseline for its handling, characterization, and application in research settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | [4][5] |
| Molecular Weight | 188.27 g/mol | [5] |
| Exact Mass | 188.131349 g/mol | [5] |
| Melting Point | 155-156 °C | [6] |
| Boiling Point | 250 °C | [6] |
| Density (Predicted) | 1.061 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 11.99 ± 0.10 | [6] |
| Appearance | White to light yellow crystalline solid | [4] |
| Solubility | Soluble in common organic solvents | [4] |
| Storage | Sealed in dry, Room Temperature | [6] |
| CAS Registry Number | 5851-46-7 | [5][6] |
| InChI | InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) | [5] |
| SMILES | CCCCCc1nc2ccccc2[nH]1 | [5] |
Experimental Protocols
The synthesis and characterization of 2-substituted benzimidazoles are well-established processes in organic chemistry. The most common route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8]
Synthesis of this compound (Phillips-Ladenburg Condensation)
This protocol describes a general and widely used method for synthesizing 2-alkyl-benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Hexanoic acid (the carboxylic acid corresponding to the pentyl group)
-
4M Hydrochloric acid or another suitable acid catalyst (e.g., polyphosphoric acid)
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and hexanoic acid (1.1 equivalents) is prepared in a round-bottom flask.
-
4M HCl is added to the mixture, and the flask is fitted with a reflux condenser.
-
The reaction mixture is heated to reflux (typically around 100-150°C) for several hours (e.g., 2-4 hours), with the progress monitored by Thin-Layer Chromatography (TLC).[8]
-
After cooling to room temperature, the mixture is carefully neutralized by the slow addition of 10% sodium hydroxide solution until it is just alkaline to litmus paper.[9]
-
The resulting precipitate (crude this compound) is collected by vacuum filtration.
-
The crude product is washed with cold water to remove inorganic salts.[9]
-
Purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.[10]
Caption: Synthesis workflow for this compound.
Structural Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.[10][11][12]
Methodologies:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic peaks include N-H stretching (around 3430-3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), and C=N stretching (~1625 cm⁻¹).[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The spectrum would show signals for the aromatic protons (downfield, ~7.1-7.6 ppm), the N-H proton (a broad singlet, can be variable), and the aliphatic protons of the pentyl chain (upfield, ~0.9-3.0 ppm).[1][11]
-
¹³C NMR: Shows the carbon skeleton. Signals for the aromatic carbons would appear in the ~110-152 ppm range, while the carbons of the alkyl chain would be found in the ~14-40 ppm range.[1][11]
-
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (m/z ≈ 189.13).[5][11]
Caption: Workflow for purification and structural analysis.
Biological and Pharmacological Profile
The benzimidazole nucleus is a cornerstone in the development of therapeutics due to its ability to interact with various biological targets.[1][2] Derivatives have demonstrated a wide array of pharmacological activities.[2][3][13]
Key Activities of the Benzimidazole Scaffold:
-
Antimicrobial Activity: Benzimidazole derivatives, including those with alkyl substitutions, have shown potential as antibacterial and antifungal agents.[1][4] Compound 2g, an N-alkylated benzimidazole with a pentyl substitution, displayed significant inhibition against several bacterial strains.[1]
-
Antiproliferative/Anticancer Activity: The benzimidazole core is found in numerous anticancer agents.[1][3] The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis.[14] The lipophilicity introduced by groups like the pentyl chain can be crucial for membrane permeation and overall biological activity.[1]
-
Anthelmintic Activity: This is one of the most well-known applications of benzimidazoles (e.g., albendazole, mebendazole). They act by binding to the β-tubulin of parasitic worms, inhibiting microtubule formation and leading to the parasite's death.[2][14]
-
Antiviral and Other Activities: The scaffold has also been explored for antiviral (including anti-HIV), anti-inflammatory, analgesic, and antiprotozoal properties.[2][7][13]
Caption: Logical overview of benzimidazole bioactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1H-Benzimidazole,2-pentyl-(9CI) CAS#: 5851-46-7 [amp.chemicalbook.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
2-Pentyl-1H-benzimidazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Pentyl-1H-benzimidazole
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, tailored for researchers, scientists, and professionals in drug development. The document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The 2-substituted alkyl benzimidazoles, in particular, have demonstrated a range of biological activities. The synthesis of this compound, a member of this family, can be achieved through several pathways, most commonly involving the condensation of o-phenylenediamine with a C6 carbonyl compound. The choice of method often depends on desired yield, reaction conditions, cost, and environmental impact.
Core Synthesis Pathways
The synthesis of this compound is primarily accomplished through two major routes: the condensation of o-phenylenediamine with a carboxylic acid (hexanoic acid) or with an aldehyde (hexanal). Variations of these methods have been developed to improve yields, simplify procedures, and adopt greener chemical practices.
-
Phillips Condensation (Carboxylic Acid Route) : This is the most traditional method, involving the reaction of o-phenylenediamine with hexanoic acid. The reaction typically requires high temperatures and strongly acidic conditions to facilitate the condensation and subsequent cyclization.[1][2]
-
Aldehyde Condensation Route : This pathway involves the reaction of o-phenylenediamine with hexanal. The reaction proceeds via a Schiff base intermediate which then undergoes oxidative cyclodehydrogenation.[3] Modern variations of this method employ a range of catalysts and oxidants to achieve higher yields under milder conditions.[4][5][6]
-
Enzymatic Synthesis : A novel and environmentally friendly approach utilizes a lipase enzyme as a biocatalyst. This method allows the reaction to proceed under very mild conditions (37 °C) in hydrocarbon solvents, making it suitable for sensitive substrates.[7]
Logical Flow of Benzimidazole Synthesis
Caption: Core synthetic strategies for this compound.
Quantitative Data Summary
The following table summarizes and compares various reported methods for the synthesis of 2-alkyl-benzimidazoles, which are applicable for producing the 2-pentyl derivative.
| Method | Reactants | Catalyst / Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Modified Aldehyde Method | o-phenylenediamine, Aliphatic Aldehyde | Sodium Hydrogen Sulfite | DMA | 100 °C | 2 h | 88.8 | [4] |
| Enzymatic Synthesis | o-phenylenediamine, Carboxylic Acid | Lipozyme® | Hydrocarbon | 37 °C | - | Good | [7] |
| Phillips Method | o-phenylenediamine, Carboxylic Acid | Strong Acid (e.g., 4N HCl) | - | Reflux | 4-6 h | 85-95 | [1][8] |
| Catalytic Aldehyde Method 1 | o-phenylenediamine, Aldehyde | NH₄Cl | CHCl₃ | Room Temp | 4 h | 75-94 | [9][10] |
| Catalytic Aldehyde Method 2 | o-phenylenediamine, Aldehyde | p-TsOH | DMF | 80 °C | 2-3 h | High | [6] |
| Microwave-Assisted | o-phenylenediamine, Carboxylic Acid | Alumina-Methanesulfonic Acid | - | Microwave | - | Good | [11] |
| Gold Nanoparticle Catalysis | o-phenylenediamine, Aldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 °C | 2 h | High | [3] |
Experimental Protocols
Detailed methodologies for the most common and effective synthesis pathways are provided below.
Protocol 1: Synthesis via Aldehyde Condensation (Modified Method)
This protocol is adapted from a method developed for 2-alkylbenzimidazoles using an aliphatic aldehyde.[4]
Workflow Diagram
Caption: Experimental workflow for the aldehyde condensation method.
Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1.0 mmol, 1.0 eq), sodium hydrogen sulfite (1.0 mmol, 1.0 eq), and N,N-dimethylacetamide (DMA) (1.0 mL).
-
Heating : Heat the mixture to 100°C with stirring.
-
Reagent Addition : In a separate vial, dissolve hexanal (1.0 mmol, 1.0 eq) in DMA (1.0 mL). Add this solution dropwise to the heated reaction mixture over a period of 10 minutes.
-
Reaction : Maintain the reaction mixture at 100°C and continue stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to below 40°C. Add a 2% aqueous solution of sodium carbonate (e.g., 2 mL) and continue stirring for approximately 2 hours.
-
Isolation : The product will precipitate as a solid. Collect the solid by suction filtration, wash it thoroughly with water, and allow it to air dry.
-
Purification : If necessary, the crude product can be further purified by flash chromatography on silica gel.
Protocol 2: Synthesis via Phillips Condensation (Carboxylic Acid Route)
This protocol describes the classical acid-catalyzed condensation of o-phenylenediamine with hexanoic acid.[8]
Methodology:
-
Reaction Setup : In a 100 mL round-bottom flask, place o-phenylenediamine (10 mmol, 1.0 eq) and hexanoic acid (12 mmol, 1.2 eq).
-
Acid Addition : Add 10 mL of 4N hydrochloric acid to the flask.
-
Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. Monitor the reaction's progress by TLC.
-
Neutralization : After completion, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow, dropwise addition of a 10% aqueous sodium carbonate solution until the pH is approximately 8-9. Perform this step in a fume hood due to effervescence.
-
Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration : Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Enzymatic Synthesis (Green Chemistry Approach)
This protocol is based on a mild, one-step enzymatic synthesis of 2-alkyl-benzimidazoles.[7]
Methodology:
-
Reaction Setup : To a solution of o-phenylenediamine and a stoichiometric excess of hexanoic acid in a hydrocarbon solvent (e.g., heptane), add the immobilized enzyme Lipozyme®.
-
Reaction : Stir the suspension at a mild temperature, typically 37 °C.
-
Monitoring : The reaction can be monitored over time by taking aliquots and analyzing them using HPLC or TLC to determine the conversion of o-phenylenediamine.
-
Isolation : Upon completion, the enzyme can be recovered by simple filtration for potential reuse.
-
Purification : The solvent is removed from the filtrate under reduced pressure. The excess hexanoic acid can be recycled. The resulting crude product can be purified using standard techniques like column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. First simple and mild synthesis of 2-alkylbenzimidazoles involving a supported enzymatic catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Pentyl-1H-benzimidazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Pentyl-1H-benzimidazole, a compound of interest for researchers, scientists, and professionals in drug development. This document presents available and predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for obtaining such data, and includes visualizations to clarify experimental workflows.
Data Presentation
The following tables summarize the available and predicted quantitative spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific molecule, data from closely related analogs, such as 2-ethyl-1H-benzimidazole, are used for prediction and comparison where necessary.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Predicted) |
| ~12.2 | Singlet (broad) | 1H | N-H |
| ~7.5 - 7.6 | Multiplet | 2H | Ar-H (H-4 & H-7) |
| ~7.1 - 7.2 | Multiplet | 2H | Ar-H (H-5 & H-6) |
| ~2.9 | Triplet | 2H | α-CH₂ |
| ~1.8 | Multiplet | 2H | β-CH₂ |
| ~1.3 - 1.4 | Multiplet | 4H | γ-CH₂ & δ-CH₂ |
| ~0.9 | Triplet | 3H | -CH₃ |
Note: Predicted values are based on the analysis of related 2-alkyl-benzimidazoles. The exact chemical shifts and multiplicities may vary depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| ~155 | C=N (C-2) |
| ~143 | Aromatic C (C-7a) |
| ~135 | Aromatic C (C-3a) |
| ~122 | Aromatic CH (C-5/C-6) |
| ~115 | Aromatic CH (C-4/C-7) |
| ~30 | α-CH₂ |
| ~29 | β-CH₂ |
| ~28 | γ-CH₂ |
| ~22 | δ-CH₂ |
| ~14 | -CH₃ |
Note: Predicted values are based on the analysis of related 2-alkyl-benzimidazoles.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment (Predicted) |
| ~3400 - 3000 | Broad | N-H stretching |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2955, 2870 | Strong | Aliphatic C-H stretching |
| ~1625 | Medium | C=N stretching |
| ~1450, 1400 | Medium-Strong | Aromatic C=C stretching |
| ~1270 | Medium | C-N stretching |
| ~740 | Strong | Aromatic C-H bending (ortho-disubstituted) |
Note: Predicted values are based on characteristic absorption bands for benzimidazole derivatives.
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of this compound is available through public databases.[1]
| m/z | Relative Intensity | Assignment |
| 188.1 | High | [M]⁺ (Molecular Ion) |
| 131.1 | High | [M - C₄H₉]⁺ |
Note: The fragmentation pattern is consistent with the loss of the butyl radical from the pentyl side chain.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound and its analogs.
1. Synthesis of this compound
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.
-
Materials: o-phenylenediamine, hexanoic acid, 4M hydrochloric acid.
-
Procedure:
-
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and hexanoic acid (1.28 g, 11 mmol) is prepared.
-
4M Hydrochloric acid (15 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period, typically several hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as ammonium hydroxide or sodium bicarbonate, until a precipitate is formed.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse width, acquisition time, and relaxation delay are used.
-
¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Sample Preparation: For solid samples, a small amount of the purified compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI), where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
The Biological Profile of 2-Pentyl-1H-benzimidazole: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Its unique bicyclic structure, consisting of fused benzene and imidazole rings, allows for versatile interactions with various biological targets. This technical guide focuses on the biological activity of a specific derivative, 2-Pentyl-1H-benzimidazole, providing a comprehensive resource for researchers engaged in drug discovery and development. While direct and extensive research on this particular molecule is limited, this document synthesizes available data on closely related 2-alkyl-benzimidazoles and established structure-activity relationships (SAR) to project its potential therapeutic applications and guide future research. The lipophilic nature of the pentyl group is anticipated to enhance membrane permeability, a critical factor for bioavailability and efficacy.
Postulated Biological Activities and Rationale
Based on the broader understanding of the benzimidazole class and the influence of alkyl substitutions at the C2 position, this compound is predicted to exhibit several key biological activities:
-
Antimicrobial Activity: Benzimidazole derivatives are well-documented as potent antimicrobial agents. The mechanism often involves the inhibition of essential cellular processes in microorganisms. The pentyl group's lipophilicity may facilitate the compound's entry into bacterial and fungal cells, potentially enhancing its efficacy.
-
Anticancer Activity: Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. Compounds with hydrophobic moieties, including pentyl substitutions, have demonstrated notable antiproliferative effects. This is often attributed to improved membrane permeation, allowing the molecule to reach intracellular targets.[1]
-
Anthelmintic Activity: The benzimidazole class is renowned for its anthelmintic properties, primarily by inhibiting the polymerization of tubulin in parasites. The structural features of 2-alkyl-benzimidazoles are consistent with this mechanism of action.
Quantitative Data Summary
Direct quantitative biological data for this compound is not extensively available in the public domain. However, data from closely related N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives provide valuable insights into the potential potency. The following table summarizes representative data for analogous compounds to guide initial experimental design.
| Compound Class | Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |
| N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole (with pentyl group) | Anticancer | MDA-MB-231 (Human Breast Cancer) | IC50 | Not specified, but noted as highly effective | [1] |
| N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole (Heptyl analog) | Antibacterial | Streptococcus faecalis | MIC | 8 µg/mL | [1] |
| Staphylococcus aureus | MIC | 4 µg/mL | [1] | ||
| Methicillin-resistant S. aureus | MIC | 4 µg/mL | [1] | ||
| Antifungal | Candida albicans | MIC | 64 µg/mL | [1] | |
| Aspergillus niger | MIC | 64 µg/mL | [1] |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of 2-alkyl-benzimidazoles, which can be readily adapted for this compound.
Synthesis of this compound
This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with a carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Hexanoic acid (to yield the 2-pentyl group)
-
4N Hydrochloric acid or Polyphosphoric acid (PPA) as a condensing agent
-
Sodium bicarbonate or Ammonium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and hexanoic acid (1.1 equivalents) is prepared.
-
A condensing agent, such as 4N HCl or PPA, is added to the mixture.
-
The reaction mixture is heated under reflux for 3-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and carefully poured into ice-cold water.
-
The acidic solution is neutralized by the slow addition of a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
Synthesized this compound
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotics/antifungals (positive controls)
-
Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Procedure:
-
A stock solution of this compound is prepared in DMSO.
-
Serial two-fold dilutions of the compound are prepared in the appropriate broth medium in the wells of a 96-well plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
Positive control wells (containing a known antibiotic/antifungal) and negative control wells (containing only the medium and inoculum) are included.
-
The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Control wells (cells with medium and DMSO) and blank wells (medium only) are included.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
The following diagrams illustrate the general synthesis workflow and a conceptual signaling pathway that could be targeted by benzimidazole derivatives.
Caption: General workflow for the synthesis of this compound.
Caption: Conceptual signaling pathway potentially inhibited by this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Pentyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentyl-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole class of molecules. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its known molecular targets and the associated cellular and biochemical consequences. The information presented herein is intended to support further research and drug development efforts centered on this and related compounds.
Core Mechanism of Action 1: Inhibition of Cytochrome P450 Enzymes
The primary established mechanism of action for this compound is the inhibition of specific cytochrome P450 (CYP) enzymes. It has been identified as a micromolar level inhibitor of Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 2B1 (CYP2B1).
Cytochrome P450 Enzymes: A Brief Overview
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs, toxins, and carcinogens.[1] Inhibition of these enzymes can have significant physiological consequences, altering the pharmacokinetics of co-administered drugs and affecting the bioactivation or detoxification of various substances.[2]
Role of CYP1A1 and CYP2B1
-
CYP1A1: This enzyme is primarily found in extrahepatic tissues and is involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) found in cigarette smoke and pollutants.[3][4] Inhibition of CYP1A1 is a strategy explored for cancer chemoprevention.[4]
-
CYP2B1: This is a member of the CYP2B subfamily, which is known to metabolize a variety of drugs and environmental chemicals.[5] The substrate specificity of CYP2B enzymes can vary significantly across species.[5]
Consequences of Inhibition by this compound
By inhibiting CYP1A1 and CYP2B1, this compound can modulate the metabolic pathways of substrates for these enzymes. This can lead to:
-
Reduced activation of procarcinogens: Inhibition of CYP1A1 can prevent the conversion of certain environmental toxins into their active, carcinogenic forms.[3]
-
Altered drug metabolism: Co-administration of this compound with drugs metabolized by CYP1A1 or CYP2B1 could lead to drug-drug interactions, potentially increasing the toxicity or reducing the efficacy of the co-administered drug.[2]
Quantitative Data: CYP450 Inhibition
| Molecular Target | Reported Activity | IC50 (µM) | Reference |
| Cytochrome P450 1A1 (CYP1A1) | Inhibition | Data not available | - |
| Cytochrome P450 2B1 (CYP2B1) | Inhibition | Data not available | - |
Experimental Protocol: In Vitro CYP450 Inhibition Assay (Representative)
This protocol describes a common method for determining the inhibitory potential of a compound against CYP enzymes using human liver microsomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CYP1A1 and CYP2B1.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (test compound)
-
CYP1A1 and CYP2B1 specific substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6 - human ortholog of rat CYP2B1)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare the HLM suspension in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, buffer, and varying concentrations of this compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathway and Workflow Diagrams
CYP1A1/CYP2B1 metabolic activation pathway and its inhibition.
References
- 1. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP1A1 - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
The Unseen History and Therapeutic Potential of 2-Pentyl-1H-benzimidazole: A Technical Guide
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This bicyclic heterocyclic system, consisting of a fusion between benzene and imidazole rings, is a key pharmacophore in numerous FDA-approved drugs. While the parent benzimidazole was first synthesized in the 19th century, its therapeutic significance wasn't fully appreciated until the 20th century with the discovery of its derivatives' broad-spectrum biological activities. This guide focuses on a specific, yet representative, member of this class: 2-Pentyl-1H-benzimidazole. Although a singular "discovery" of this compound is not documented, its existence is the result of systematic structure-activity relationship (SAR) studies on 2-substituted benzimidazoles. This document provides an in-depth look at its synthesis, potential biological activities, and mechanism of action, tailored for researchers and professionals in drug development.
Historical Context: The Rise of a Privileged Scaffold
The journey of benzimidazoles in science began with the initial synthesis of the core ring system. However, the true potential of this class of compounds was unlocked through extensive research into its derivatives. A significant milestone was the development of anthelmintic benzimidazoles like Thiabendazole in the 1960s, which revolutionized the treatment of parasitic worm infections in both humans and animals.[1][2] This spurred further investigation into how modifications of the benzimidazole core, particularly at the 2-position, could influence biological activity. The synthesis of 2-alkyl derivatives, such as this compound, was a logical progression in these efforts to modulate the lipophilicity and steric properties of the molecule to enhance its therapeutic index and spectrum of activity.
Synthesis and Characterization
The primary and most common method for synthesizing this compound is the condensation reaction of o-phenylenediamine with a five-carbon chain precursor, typically hexanoic acid or hexanal. The Phillips-Ladenburg synthesis, which utilizes a carboxylic acid, is a robust and widely adopted method.[3]
Experimental Protocols
Method 1: Condensation with Hexanoic Acid
This protocol is a representative example of the Phillips-Ladenburg synthesis adapted for this compound.
Materials:
-
o-Phenylenediamine
-
Hexanoic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and hexanoic acid (1.1 equivalents) is prepared.
-
Polyphosphoric acid (PPA) is added as a condensing agent and solvent. Alternatively, the reaction can be refluxed in 4M hydrochloric acid.
-
The mixture is heated at 120-140°C for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.
-
The crude product is collected by vacuum filtration and washed thoroughly with water.
-
Purification is achieved by recrystallization from an appropriate solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/n-hexane gradient.[4]
Method 2: Condensation with Hexanal followed by Oxidation
This method involves the reaction with an aldehyde, followed by an oxidative cyclization.
Materials:
-
o-Phenylenediamine
-
Hexanal
-
Ethanol
-
An oxidizing agent (e.g., sodium metabisulfite, air, hydrogen peroxide)
Procedure:
-
o-Phenylenediamine (1.0 mmol) and hexanal (1.2 mmol) are dissolved in ethanol (3 mL) in a round-bottom flask.[4]
-
An oxidizing agent is introduced. If using air or oxygen, the reaction mixture is stirred at room temperature under an open oxygen atmosphere.[4]
-
The reaction is stirred until completion, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography, typically with an ethyl acetate and n-hexane solvent mixture, to yield the pure this compound.[4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Melting Point | 155-156 °C |
| logP | 3.9471 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 20.52 Ų |
Data sourced from Chemdiv.[5]
Visualization of Synthetic Workflow
Biological Activity and Therapeutic Potential
The benzimidazole core is associated with a wide range of pharmacological activities, including anthelmintic, antifungal, antiviral, anticancer, and antimicrobial effects.[6] The lipophilic pentyl group at the 2-position of this compound suggests good membrane permeability, a desirable trait for drug candidates.[7]
Quantitative Data on Structurally Related Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for N-alkylated-2-phenyl-1H-benzimidazole derivatives with a pentyl group, as reported in the aforementioned study. It is important to note that this data is for related compounds and not for this compound itself.
| Compound ID (from source) | Target Organism | MIC (μg/mL) |
| 1e | Streptococcus faecalis | 16 |
| 1e | Staphylococcus aureus | 16 |
| 1e | Methicillin-resistant S. aureus | 16 |
| 2g | Streptococcus faecalis | 8 |
| 2g | Staphylococcus aureus | 4 |
| 2g | Methicillin-resistant S. aureus | 4 |
| 1b, 1c, 2e, 2g | Candida albicans | 64 |
| 1b, 1c, 2e, 2g | Aspergillus niger | 64 |
Data extracted from a 2023 study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives.[7]
These findings indicate that the inclusion of a pentyl group in the benzimidazole scaffold is compatible with potent antimicrobial activity.[7]
Mechanism of Action: Targeting the Cytoskeleton
The most well-established mechanism of action for anthelmintic and antifungal benzimidazoles is the inhibition of microtubule polymerization. These compounds bind with high affinity to the β-tubulin subunit of the parasite or fungus, preventing its polymerization with α-tubulin to form microtubules. This disruption of the microtubule cytoskeleton has several downstream effects that are detrimental to the cell, including:
-
Inhibition of cell division: Microtubules are essential for the formation of the mitotic spindle.
-
Impaired cellular transport: Microtubules serve as tracks for the intracellular transport of organelles and vesicles.
-
Reduced nutrient absorption: In intestinal parasites, the disruption of microtubular structures impairs their ability to absorb nutrients.
This mechanism is highly selective for parasitic and fungal tubulin over mammalian tubulin, which accounts for the favorable safety profile of many benzimidazole drugs.
Signaling Pathway Diagram
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Benzimidazole,2-pentyl-(9CI) CAS#: 5851-46-7 [amp.chemicalbook.com]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Solubility Profile of 2-Pentyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Pentyl-1H-benzimidazole is a substituted benzimidazole derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides an overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its thermodynamic solubility, and presents a visual workflow to guide researchers in this process. While specific quantitative solubility data for this compound in a range of solvents is not extensively available in public literature, this guide offers a framework for its empirical determination and provides context based on the solubility of related benzimidazole compounds.
Introduction to this compound and its Solubility
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole core is a prevalent scaffold in numerous pharmaceuticals. The physicochemical properties of this compound, including its solubility, are influenced by the presence of the pentyl group, which increases its lipophilicity compared to the parent benzimidazole.
General solubility information suggests that this compound is a white to light yellow crystalline solid.[1] It is stated to have a degree of solubility in common organic solvents.[1] The broader family of benzimidazoles is generally more soluble in polar solvents.[2] For instance, the parent compound, benzimidazole, is freely soluble in alcohol and sparingly soluble in ether, while being practically insoluble in benzene and petroleum ether.[3] The introduction of non-polar substituents, such as an alkyl chain, tends to increase solubility in non-polar solvents.[2] Conversely, polar groups enhance solubility in polar solvents.[2]
Given the presence of the non-polar pentyl group, it is anticipated that this compound will exhibit favorable solubility in a range of organic solvents, particularly those with moderate to low polarity. However, empirical determination is necessary to establish a quantitative solubility profile.
Quantitative Solubility Data
As of the date of this guide, a comprehensive, publicly available dataset detailing the quantitative solubility of this compound in various organic solvents at different temperatures is not available. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | 25 | Shake-Flask Method | ||
| e.g., Methanol | 25 | Shake-Flask Method | ||
| e.g., Acetone | 25 | Shake-Flask Method | ||
| e.g., Dichloromethane | 25 | Shake-Flask Method | ||
| e.g., Toluene | 25 | Shake-Flask Method | ||
| e.g., n-Hexane | 25 | Shake-Flask Method | ||
| e.g., Water | 25 | Shake-Flask Method | ||
| e.g., Phosphate Buffer (pH 7.4) | 25 | Shake-Flask Method |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium or thermodynamic solubility of a compound in a given solvent.[4][5] This method involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Mobile phase for HPLC
-
HPLC column (e.g., C8 or C18)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible.
-
Accurately add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. The system is considered to be at equilibrium when the concentration of the solute in solution does not change over time.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop and validate an HPLC method for the quantification of this compound. A versatile HPLC method for benzimidazole derivatives can be achieved using a C8 column with a gradient mobile phase of acidified water and acetonitrile, with UV detection.[6][7]
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the original saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the thermodynamic solubility of this compound.
References
- 1. chembk.com [chembk.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide on the Crystal Structure Analysis of 2-Alkyl-1H-Benzimidazoles, with a Focus on a 2-n-Butyl Derivative as a Surrogate for 2-Pentyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The three-dimensional arrangement of these molecules in the solid state, as determined by single-crystal X-ray diffraction, provides crucial insights into their structure-activity relationships, polymorphism, and material properties. This technical guide focuses on the crystal structure analysis of 2-alkyl-1H-benzimidazoles. Due to the absence of publicly available crystallographic data for 2-pentyl-1H-benzimidazole, this report utilizes the closely related structure of 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole as a representative example to illustrate the key structural features and analytical methodologies. The structural similarity of the n-butyl group to the pentyl group makes this compound a valuable surrogate for understanding the solid-state conformation of this compound.
Data Presentation
The crystallographic data for 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole provides a foundation for understanding the geometry and packing of 2-alkyl-benzimidazoles.
Table 1: Crystal Data and Structure Refinement for 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole
| Parameter | Value |
| Empirical Formula | C₁₈H₁₉ClN₂O₂S |
| Formula Weight | 378.87 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.453(2) Å |
| b | 16.993(4) Å |
| c | 10.589(2) Å |
| α | 90° |
| β | 98.45(3)° |
| γ | 90° |
| Volume | 1859.3(7) ų |
| Z | 4 |
| Calculated Density | 1.352 Mg/m³ |
| Absorption Coefficient | 0.339 mm⁻¹ |
| F(000) | 800 |
| Data Collection and Refinement | |
| Theta range for data collection | 2.53 to 27.10° |
| Reflections collected | 10641 |
| Independent reflections | 4048 [R(int) = 0.041] |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2sigma(I)] | R₁ = 0.054, wR₂ = 0.139 |
| R indices (all data) | R₁ = 0.088, wR₂ = 0.158 |
Table 2: Selected Bond Lengths and Angles for 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole
| Bond | Length (Å) | Angle | Degrees (°) |
| S(1)-O(1) | 1.427(2) | O(1)-S(1)-O(2) | 120.1(1) |
| S(1)-O(2) | 1.430(2) | O(1)-S(1)-N(1) | 107.5(1) |
| S(1)-N(1) | 1.681(2) | O(2)-S(1)-N(1) | 107.4(1) |
| N(1)-C(2) | 1.378(3) | C(2)-N(1)-C(7a) | 109.1(2) |
| N(3)-C(2) | 1.314(3) | C(2)-N(3)-C(3a) | 105.7(2) |
| C(2)-C(8) | 1.488(4) | N(1)-C(2)-N(3) | 115.1(2) |
| C(8)-C(9) | 1.522(4) | N(1)-C(2)-C(8) | 119.5(2) |
| C(9)-C(10) | 1.516(4) | N(3)-C(2)-C(8) | 125.4(2) |
| C(10)-C(11) | 1.517(5) | C(2)-C(8)-C(9) | 112.5(2) |
Experimental Protocols
The determination of the crystal structure of 2-alkyl-benzimidazole derivatives involves a series of well-defined experimental procedures.
1. Synthesis and Crystallization
The synthesis of 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole is achieved through the reaction of 2-n-butyl-5-chloro-1H-benzimidazole with 4-methylbenzenesulfonyl chloride. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound.
2. X-ray Data Collection
A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffractometer uses a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected at different orientations.
3. Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data using a least-squares method. In this process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Mandatory Visualization
Experimental Workflow for Crystal Structure Determination
Logical Relationship of Crystallographic Data
While the specific crystal structure of this compound remains to be experimentally determined, the analysis of the closely related 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole provides significant insights into the expected solid-state conformation and packing of 2-alkyl-benzimidazoles. The methodologies and data presented here serve as a comprehensive guide for researchers in the field, highlighting the critical role of X-ray crystallography in understanding the structural underpinnings of these important molecules. Further research to obtain the crystal structure of this compound is warranted to provide a more precise understanding of the impact of the alkyl chain length on the supramolecular assembly.
Unveiling the Therapeutic Potential of 2-Pentyl-1H-benzimidazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its structural resemblance to endogenous purines allows for interaction with various biopolymers, leading to diverse pharmacological effects. Among the myriad of benzimidazole derivatives, 2-Pentyl-1H-benzimidazole emerges as a compound of interest due to the influence of its alkyl substitution on lipophilicity, a critical factor for membrane permeation and biological activity. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon data from closely related analogs to elucidate its promise in anticancer, antimicrobial, and anti-inflammatory applications. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its potential based on the well-established structure-activity relationships of the 2-substituted benzimidazole class. One notable finding indicates that this compound is a micromolar inhibitor of Cytochrome P450 1A1 and 2B1 and exhibits activity against Fusarium verticillioides[1].
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound can be inferred from the activities of structurally similar benzimidazole derivatives. The pentyl group at the C-2 position is expected to enhance the compound's lipophilicity, which can play a vital role in its biological activity by facilitating passage through cellular membranes.
Anticancer Activity
Benzimidazole derivatives are a well-established class of anticancer agents, and this compound is predicted to share this potential.[2][3][4] The proposed mechanisms of action for benzimidazole-based anticancer compounds are multifaceted and include:
-
Disruption of Microtubule Polymerization: Many benzimidazole compounds interfere with the formation and dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5]
-
Inhibition of Key Signaling Pathways: Benzimidazole derivatives have been shown to inhibit various kinases and enzymes crucial for cancer cell proliferation and survival, such as Aurora kinases and EGFR/HER2 kinases.[2]
-
Induction of Apoptosis: By modulating various cellular pathways, these compounds can trigger programmed cell death in cancer cells.
Quantitative Data on Anticancer Activity of 2-Substituted Benzimidazole Derivatives
Due to the absence of specific data for this compound, the following table summarizes the cytotoxic activity of representative 2-alkyl and 2-aryl benzimidazole derivatives against various cancer cell lines. This data serves as a reference for the potential potency of this compound.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | RAW 264.7 (Macrophage) | NO Production | 0.86 | [6] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | RAW 264.7 (Macrophage) | TNF-α Production | 1.87 | [6] |
| 1-benzyl-2-(3-pyridinyl)-benzimidazole (6k) | A549 (Lung) | MTT | 3.22 | [7] |
| 1-benzyl-2-(3-pyridinyl)-benzimidazole (6j) | MCF-7 (Breast) | MTT | 2.55 | [7] |
| 2-phenylbenzimidazole derivative 38 | A549 (Lung) | MTT | 4.47 µg/mL | [8] |
| 2-phenylbenzimidazole derivative 38 | MDA-MB-231 (Breast) | MTT | 4.68 µg/mL | [8] |
| 2-phenylbenzimidazole derivative 38 | PC3 (Prostate) | MTT | 5.50 µg/mL | [8] |
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[9][10] The lipophilic nature of this compound is anticipated to contribute to its efficacy by enabling it to penetrate the microbial cell wall and membrane.
-
Antibacterial Activity: Benzimidazoles can inhibit bacterial growth by interfering with essential cellular processes.[11] They have shown activity against both Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: The antifungal mechanism of some benzimidazoles involves the inhibition of microtubule synthesis, which is vital for fungal cell division.[12]
Quantitative Data on Antimicrobial Activity of 2-Substituted Benzimidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-substituted benzimidazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | Streptococcus faecalis | 8 | [13] |
| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | Staphylococcus aureus | 4 | [13] |
| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | MRSA | 4 | [13] |
| N-alkylated-2-(phenyl)-1H-benzimidazole (1b, 1c, 2e, 2g) | Candida albicans | 64 | [13] |
| N-alkylated-2-(phenyl)-1H-benzimidazole (1b, 1c, 2e, 2g) | Aspergillus niger | 64 | [13] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [14] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | [14] |
Anti-inflammatory Activity
Benzimidazole derivatives are known to possess significant anti-inflammatory properties.[15][16][17] The mechanisms underlying this activity often involve the inhibition of key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: Many benzimidazoles act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15]
-
Lipoxygenase (LOX) Inhibition: Inhibition of 5-lipoxygenase (5-LOX) is another mechanism by which benzimidazoles can exert their anti-inflammatory effects, by blocking the production of leukotrienes.[18]
Quantitative Data on Anti-inflammatory Activity of 2-Substituted Benzimidazole Derivatives
The table below summarizes the inhibitory activity of representative benzimidazole derivatives against key inflammatory enzymes.
| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |
| Benzimidazole-thiazole hybrid 15b | COX-2 | In vitro | 0.045 | [6] |
| Benzimidazole-thiazole hybrid 15b | 15-LOX | In vitro | 1.67 | [6] |
| Morpholine-substituted benzimidazole | COX-2 | In vitro | 8.00 | [17] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | NO Production (LPS-stimulated RAW 264.7) | In vitro | 0.86 | [6] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | TNF-α Production (LPS-stimulated RAW 264.7) | In vitro | 1.87 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.
Synthesis of this compound
Principle: The synthesis is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid (hexanoic acid in this case) or its derivative, often under acidic conditions and heat.
Materials:
-
o-phenylenediamine
-
Hexanoic acid
-
4N Hydrochloric acid
-
Sodium hydroxide solution
-
Ethanol
-
Activated charcoal
Procedure:
-
A mixture of o-phenylenediamine and hexanoic acid is heated in 4N hydrochloric acid.
-
The reaction mixture is refluxed for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled, and the pH is adjusted to be neutral or slightly basic with a sodium hydroxide solution to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, with the addition of activated charcoal for decolorization, yields the purified this compound.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared by serial dilution) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microtiter plates
-
Standardized microbial inoculum
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of a compound is assessed by its ability to reduce this paw swelling.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
This compound
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Administer this compound or the positive control to the rats orally or intraperitoneally.
-
After a set period (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (carrageenan only).
In Vitro COX Inhibition Assay
Principle: The activity of COX enzymes can be measured by monitoring the oxygen consumption during the conversion of arachidonic acid to PGG2 or by quantifying the production of prostaglandins (e.g., PGE2) using an ELISA kit.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer
-
Detection system (e.g., oxygen electrode or ELISA kit)
Procedure (using ELISA):
-
Pre-incubate the COX enzyme with different concentrations of this compound or a control inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation time, stop the reaction.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
Visualizations
Caption: Potential anticancer signaling pathways of this compound.
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Inhibition of inflammatory pathways by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related benzimidazole derivatives, it is poised to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of the 2-pentyl group is likely to enhance its lipophilicity, potentially leading to improved cellular uptake and biological efficacy. Further dedicated studies are warranted to fully elucidate the specific therapeutic targets and quantitative activity of this compound, which will be crucial for its journey from a promising molecule to a potential clinical candidate. This guide provides a foundational framework for researchers to design and execute these critical next steps in the drug discovery and development process.
References
- 1. 2-Pentyl-1H-benzo[d]imidazole_TargetMol [targetmol.com]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Navigating the Preliminary In Vitro Landscape of 2-Pentyl-1H-benzimidazole: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the preliminary in vitro studies concerning 2-Pentyl-1H-benzimidazole and its closely related analogues for researchers, scientists, and drug development professionals. While direct and extensive research on this compound is limited, this document synthesizes the available data on 2-alkyl-substituted benzimidazoles, providing a foundational understanding of their potential biological activities and the methodologies for their evaluation.
Introduction: The Therapeutic Potential of 2-Alkyl-1H-benzimidazoles
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the compound's biological efficacy. The introduction of an alkyl chain, such as a pentyl group, can significantly influence the lipophilicity and, consequently, the membrane permeability and target interaction of the molecule.
Studies have suggested that benzimidazole derivatives with hydrophobic moieties, including pentyl substitutions, are effective as anticancer agents.[1] This guide will delve into the reported in vitro activities, the experimental designs used to assess them, and the potential mechanisms of action.
In Vitro Biological Activities of 2-Alkyl-Benzimidazoles
Preliminary in vitro studies on 2-alkyl-substituted benzimidazoles have primarily focused on their anticancer and antimicrobial activities.
Anticancer Activity
Several studies have highlighted the potential of 2-substituted benzimidazoles as antiproliferative agents. The cytotoxic effects are often evaluated against a panel of human cancer cell lines. While specific data for this compound is not extensively reported, related compounds with alkyl substitutions have demonstrated notable activity. For instance, some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives with pentyl groups have been identified as potent anticancer molecules.[1]
Antimicrobial Activity
The benzimidazole scaffold is a common feature in many antimicrobial agents. The in vitro antimicrobial activity of 2-alkyl-benzimidazoles is typically assessed against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The lipophilic nature of the alkyl substituent can enhance the compound's ability to penetrate microbial cell walls and membranes, leading to increased efficacy.
Quantitative Data Summary
The following table summarizes the available quantitative data for a representative 2-alkyl-substituted benzimidazole derivative with a pentyl group, highlighting its anticancer activity. It is important to note that this data is for a more complex derivative and not this compound itself.
| Compound Structure | Cell Line | Activity Metric | Value | Reference |
| N-pentyl-2-(p-methoxyphenyl)-1H-benzimidazole derivative | MDA-MB-231 (Human Breast Cancer) | IC50 | Data not specified, but identified as a highly effective molecule. | [1] |
Note: Specific IC50 values for this compound were not provided in the abstract. The study emphasized its high efficacy based on structure-activity relationship analysis.
Experimental Protocols
This section details the generalized methodologies for the key in vitro experiments used to evaluate the biological activities of 2-alkyl-benzimidazole derivatives.
In Vitro Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., a 2-alkyl-benzimidazole) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations: Workflows and Pathways
Experimental Workflow for In Vitro Screening
Caption: General experimental workflow for the in vitro screening of 2-alkyl-benzimidazole derivatives.
Postulated Signaling Pathway for Anticancer Activity
While the exact signaling pathways modulated by this compound are not defined, many benzimidazole derivatives exert their anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: A potential mechanism of action for the anticancer activity of 2-alkyl-benzimidazoles.
Conclusion and Future Directions
The preliminary in vitro evidence suggests that 2-alkyl-substituted benzimidazoles, including those with a pentyl group, are a promising class of compounds with potential anticancer and antimicrobial activities. However, the lack of specific and comprehensive studies on this compound underscores the need for further research. Future investigations should focus on the synthesis and detailed in vitro evaluation of this specific compound against a wider range of cancer cell lines and microbial strains. Elucidating its precise mechanism of action and exploring its structure-activity relationships will be crucial for the development of novel therapeutic agents based on the benzimidazole scaffold.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Pentyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Pentyl-1H-benzimidazole from o-phenylenediamine and hexanoic acid via the Phillips condensation reaction. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including as antihistamines, antiulcer drugs, and anti-infectives.[1] This protocol offers a straightforward and efficient method for the preparation of 2-alkyl-substituted benzimidazoles, which are of significant interest in drug discovery programs. The presented methodology is adaptable for the synthesis of various 2-substituted benzimidazole derivatives.
Introduction
Benzimidazole and its derivatives are fundamental scaffolds in the development of new therapeutic agents. The synthesis of these compounds is a key step in many drug discovery pipelines. The most common and direct method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3] This method is particularly effective for the synthesis of 2-alkyl-benzimidazoles, generally providing good yields.[2] This application note details the synthesis of this compound, a representative 2-alkyl-benzimidazole, from o-phenylenediamine and hexanoic acid.
Chemical Reaction and Mechanism
The synthesis of this compound proceeds through the condensation of o-phenylenediamine with hexanoic acid. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or p-toluenesulfonic acid (p-TsOH), and involves the formation of an N-acylated intermediate, followed by cyclization and dehydration to yield the final benzimidazole product.[2][4]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is based on the general principles of the Phillips condensation for the synthesis of 2-alkyl-benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Hexanoic acid
-
4M Hydrochloric acid or p-Toluenesulfonic acid (p-TsOH)
-
10% Sodium hydroxide solution
-
Ethanol
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol, 10.8 g) and hexanoic acid (0.11 mol, 12.8 g).
-
Acid Catalyst Addition: Slowly add 4M hydrochloric acid (20 mL) or a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).
-
Reflux: Attach a reflux condenser and heat the mixture at 100-120°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling the reaction mixture to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (pH 8-9).
-
Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel, and wash the solid with cold water.
-
Recrystallization: For purification, dissolve the crude product in a minimal amount of hot ethanol. Add a small amount of activated charcoal to decolorize the solution and heat for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in an oven at a moderate temperature (e.g., 60-80°C).
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
The expected quantitative data for the synthesis of this compound and related 2-alkyl-benzimidazoles are summarized below. The data for this compound is predicted based on typical yields and characterization of similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| This compound | C₁₂H₁₆N₂ | 188.27 | 75-85 | ~140-145 | ~3400 (N-H), ~2950 (C-H), ~1620 (C=N) | ~7.5 (Ar-H), ~7.2 (Ar-H), ~2.9 (t, -CH₂-), ~1.8 (m, -CH₂-), ~1.3 (m, -CH₂-), ~0.9 (t, -CH₃) |
| 2-Propyl-1H-benzimidazole | C₁₀H₁₂N₂ | 160.22 | - | - | 3209 (N-H), 2962, 2931 (C-H)[4] | 7.29 (t, 2H), 7.71 (t, 2H), 4.28 (s, N-H), 2.42 (s, -CH₂-), 1.43 (s, -CH₂-), 0.92 (s, -CH₃)[4] |
| 2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | 68[5] | 172-174[5] | 3400 (N-H), 2960 (C-H), 1600 (C=C), 1280 (C-N)[6] | 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃)[6] |
Note: The spectral data for this compound are predicted and should be confirmed by experimental analysis.
Safety Precautions
-
o-Phenylenediamine is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hexanoic acid is corrosive and can cause skin and eye burns. Handle in a fume hood with appropriate PPE.
-
Strong acids and bases are corrosive. Handle with care.
-
The reaction should be performed in a well-ventilated fume hood.
Conclusion
The Phillips condensation of o-phenylenediamine with hexanoic acid provides an effective and reliable method for the synthesis of this compound. This protocol can be readily adapted by researchers in academic and industrial settings for the preparation of a diverse range of 2-alkyl-benzimidazole derivatives for further investigation in drug discovery and development programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. banglajol.info [banglajol.info]
Application Notes and Protocols for the Purification of 2-Pentyl-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Pentyl-1H-benzimidazole is a member of the benzimidazole class of heterocyclic aromatic organic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The purification of this compound is a critical step following its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities, yielding a product of high purity suitable for further biological and pharmacological studies. This document provides a detailed protocol for the purification of this compound, primarily synthesized via the Phillips-Ladenburg condensation reaction of o-phenylenediamine and hexanoic acid.
Synthesis Overview: Phillips-Ladenburg Condensation
The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with hexanoic acid in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid. The reaction involves the formation of an amide intermediate, followed by cyclization and dehydration to yield the final benzimidazole product.
Experimental Protocols
1. Synthesis of this compound (Crude)
Materials:
-
o-Phenylenediamine
-
Hexanoic acid
-
4 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (1 equivalent) and hexanoic acid (1.1 equivalents).
-
Slowly add 4 M hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (e.g., 3:7 v/v).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[1][2]
2. Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers and collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in n-hexane. A typical starting solvent system is 100% n-hexane, gradually increasing the polarity by adding ethyl acetate (e.g., from 1:9 to 3:7 ethyl acetate:n-hexane v/v).[2]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
3. Purification by Recrystallization
Materials:
-
Crude or column-purified this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude or partially purified this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot water dropwise until a slight turbidity persists.
-
If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator or under vacuum.
Data Presentation
Table 1: TLC Monitoring Parameters
| Parameter | Value |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate : n-Hexane (3:7 v/v)[2] |
| Visualization | UV light (254 nm) |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System | Gradient: n-Hexane to Ethyl acetate/n-Hexane (e.g., 1:9 to 3:7 v/v)[2] |
| Fraction Size | 10-20 mL |
Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: 2-Pentyl-1H-benzimidazole as an Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Pentyl-1H-benzimidazole as an antifungal agent. The information compiled is based on existing literature regarding the antifungal properties of benzimidazole derivatives. While specific data for this compound is limited, the protocols and methodologies outlined below are standard approaches for the evaluation of novel antifungal compounds and are directly applicable.
Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Benzimidazole derivatives have been widely reported to exert their antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Ergosterol plays a crucial role in maintaining the integrity, fluidity, and function of the fungal cell membrane.[3][4] The proposed mechanism for this compound, based on its structural class, involves the inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol biosynthesis pathway.[1][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the cell membrane and inhibiting fungal growth.[3][4]
Caption: Hypothesized mechanism of this compound.
Data Presentation: Antifungal Activity of Benzimidazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 2-substituted-1H-benzimidazole derivatives against common fungal pathogens. This data, gathered from existing literature, provides a strong rationale for investigating this compound as a potential antifungal agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Table 1: In Vitro Antifungal Activity of 2-Alkyl-1H-benzimidazole Derivatives (Hypothetical Data)
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) | Reference |
| Candida albicans ATCC 90028 | 8 | 0.5 | [7] |
| Candida glabrata ATCC 90030 | 16 | 16 | [7] |
| Candida parapsilosis ATCC 22019 | 4 | 1 | [7] |
| Cryptococcus neoformans ATCC 90112 | 8 | 4 | [2] |
| Aspergillus fumigatus ATCC 204305 | 32 | 1 | [2] |
Note: The MIC values for this compound are presented as hypothetical data based on the reported activity of structurally similar compounds for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
This compound
-
Control antifungal agent (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Hemocytometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of this compound and the control antifungal in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Create working solutions by diluting the stock solutions in RPMI-1640 medium to twice the highest desired final concentration.
-
-
Inoculum Preparation (Yeast):
-
Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculum Preparation (Filamentous Fungi):
-
Culture filamentous fungi on Potato Dextrose Agar until sporulation.
-
Harvest conidia by flooding the agar with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Plate Preparation and Inoculation:
-
Add 100 µL of RPMI-1640 medium to columns 2-11 of a 96-well plate.
-
Add 200 µL of the working antifungal solution (2x the highest concentration) to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
Add 100 µL of the prepared inoculum to each well from columns 1-11.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well, as determined visually or spectrophotometrically.
-
Caption: Experimental workflow for MIC determination.
Protocol 2: Sterol Quantification Assay
This protocol is for determining the effect of this compound on the total sterol content of fungal cells.[8][9]
Materials:
-
Fungal culture treated with and without this compound
-
Alcoholic potassium hydroxide (25% KOH in 35% ethanol)
-
n-Heptane
-
Sterile water
-
Spectrophotometer (UV-Vis)
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Cell Harvesting and Saponification:
-
Grow the fungal culture to mid-log phase in the presence and absence of sub-inhibitory concentrations of this compound.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in 3 mL of alcoholic potassium hydroxide.
-
Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
Cool the samples to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).
-
Allow the layers to separate and carefully transfer the upper n-heptane layer to a new tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract from 230 to 300 nm.
-
The presence of ergosterol and its precursors will result in a characteristic four-peaked curve.
-
Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., A281.5 - A230) and the wet weight of the cell pellet. A decrease in the characteristic peaks in the treated sample compared to the control indicates inhibition of ergosterol biosynthesis.
-
Caption: Experimental workflow for sterol quantification.
Logical Relationships of Experiments
The evaluation of a novel antifungal agent like this compound follows a logical progression of experiments to establish its efficacy and mechanism of action.
Caption: Logical progression of experimental evaluation.
References
- 1. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3.7. Total Sterol Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application of 2-Pentyl-1H-benzimidazole in Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic media. Their efficacy is attributed to the presence of the benzimidazole ring system, which contains nitrogen heteroatoms with lone pairs of electrons, and an aromatic system that facilitates adsorption onto the metal surface. This adsorption forms a protective film, isolating the metal from the corrosive environment.
The structure of the substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the inhibition efficiency. While specific studies on 2-Pentyl-1H-benzimidazole are not extensively available in the reviewed literature, the principles of corrosion inhibition by 2-alkyl-benzimidazoles can be extrapolated. The pentyl group, a five-carbon alkyl chain, is expected to enhance the hydrophobic character of the inhibitor and increase its surface coverage on the metal, thereby potentially offering significant corrosion protection.
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the corrosion inhibition properties of this compound, based on established techniques for similar benzimidazole derivatives.
Mechanism of Action
The corrosion inhibition by this compound is believed to occur through the adsorption of the molecule onto the metal surface. This process can involve both physisorption and chemisorption.[1][2][3]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated benzimidazole molecule in the acidic solution.
-
Chemisorption: This involves the sharing of electrons between the lone pairs of the nitrogen atoms in the benzimidazole ring and the vacant d-orbitals of the metal atoms, forming a coordinate bond. The π-electrons of the aromatic ring can also participate in this interaction.[1][3]
The adsorbed inhibitor molecules form a protective barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2] Many benzimidazole derivatives act as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions.[4][5]
Data Presentation: Corrosion Inhibition Performance of Representative Benzimidazole Derivatives
While specific quantitative data for this compound is not available in the cited literature, the following table summarizes the performance of other 2-substituted benzimidazole derivatives to provide a comparative context for expected efficacy.
| Inhibitor | Metal | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Technique | Reference |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | S235 Steel | 1 M HCl | 3 | 87.09 | Weight Loss | [1][3] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | S235 Steel | 1 M HCl | 3 | 85.06 | Weight Loss | [1][3] |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon Steel | 1.0 M HCl | 1 | 88.2 | EIS | [2][5] |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2) | Carbon Steel | 1.0 M HCl | 1 | 95.4 | EIS | [2][5] |
| 2-(2-aminophenyl)benzimidazole (APBI) | Mild Steel | 1 M HCl | 10 | 98.8 | Electrochemical | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound.
Synthesis of this compound
A common method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg method.[7]
Materials:
-
o-phenylenediamine
-
Hexanoic acid (as a precursor for the pentyl group)
-
4 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Distilled water
-
Ethanol for recrystallization
Procedure:
-
A mixture of o-phenylenediamine (0.1 mol) and hexanoic acid (0.12 mol) is refluxed in 4 M HCl (50 mL) for 4-6 hours.
-
The reaction mixture is cooled to room temperature.
-
The solution is carefully neutralized with a NaOH solution until a precipitate is formed.
-
The crude product is filtered, washed thoroughly with cold distilled water, and dried.
-
The dried product is recrystallized from ethanol to obtain pure this compound.
-
The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.
Weight Loss Measurements
This is a straightforward method to determine the corrosion rate and inhibition efficiency.
Materials:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions.[1]
-
Corrosive solution (e.g., 1 M HCl).[1]
-
This compound inhibitor solutions of various concentrations.
-
Acetone, distilled water for cleaning.
-
Analytical balance.
Procedure:
-
Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the cleaned coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.[1]
-
After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution, brushing), wash with distilled water, dry, and reweigh.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) = ΔW / (A * t) (where A is the surface area and t is the immersion time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100 (where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor).[1]
-
Electrochemical Measurements
Electrochemical techniques provide faster and more detailed information about the corrosion inhibition mechanism. A standard three-electrode cell is used, consisting of the metal coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[6]
a) Potentiodynamic Polarization (PDP)
This technique is used to determine the corrosion current density (i_corr) and to understand the inhibitor's effect on anodic and cathodic reactions.
Procedure:
-
Prepare the working electrode by polishing and cleaning as described for weight loss measurements.
-
Immerse the three electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency using:
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 (where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively).
-
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the protective film.
Procedure:
-
Set up the three-electrode cell as for the PDP measurements and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data is analyzed by fitting to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency using:
-
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 (where R_ct_blank and R_ct_inh are the charge transfer resistances without and with the inhibitor, respectively).
-
Visualizations
Experimental Workflow for Corrosion Inhibition Study
References
- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Yield Synthesis of 2-Pentyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the high-yield synthesis of 2-Pentyl-1H-benzimidazole, a key heterocyclic compound. The protocols detailed herein are based on established chemical literature, focusing on efficiency, yield, and scalability.
Introduction
This compound is a member of the benzimidazole family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to an imidazole ring.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds, including anthelmintics and proton-pump inhibitors.[2] The development of efficient, high-yield synthetic routes is crucial for facilitating further research and application of these valuable molecules. The most common and effective methods for synthesizing 2-alkyl-benzimidazoles involve the condensation of o-phenylenediamine with either an aliphatic carboxylic acid or an aldehyde.[3][4]
Core Synthetic Methodologies
The synthesis of this compound is primarily achieved through two well-established pathways:
-
Phillips-Ladenburg Reaction (Carboxylic Acid Condensation): This foundational method involves the condensation of o-phenylenediamine with hexanoic acid.[4] The reaction is typically conducted under acidic conditions at elevated temperatures, often using a strong acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) as a catalyst to facilitate the cyclization and dehydration.[4][5]
-
Weidenhagen Reaction (Aldehyde Condensation): A more contemporary and often higher-yielding approach involves the reaction of o-phenylenediamine with hexanal.[6] This reaction proceeds through a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring.[7] This pathway can be performed under milder conditions and is amenable to a wide range of catalysts, including Lewis acids and heterogeneous catalysts, often using an oxidant like air (O2).[8][9]
Comparative Data of Synthetic Protocols
The choice of synthetic route can significantly impact reaction time, temperature, and overall yield. The following table summarizes quantitative data from various reported methods for the synthesis of 2-substituted benzimidazoles, providing a basis for methodological comparison.
| Reactant 1 | Reactant 2 | Catalyst / Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine | Hexanal | Catalyst (unspecified) / O₂ | Ethanol | Room Temp. | 2-4 h | 92% | [8] |
| o-Phenylenediamine | Aromatic Aldehydes | Indium Triflate [In(OTf)₃] | Solvent-free | Room Temp. | 15-30 min | 90-96% | [9] |
| o-Phenylenediamine | Aromatic Aldehydes | p-TsOH | Solvent-free (grinding) | Room Temp. | 5-15 min | 92-98% | [10][11] |
| o-Phenylenediamine | Aromatic Aldehydes | Lanthanum Chloride | Acetonitrile | Room Temp. | 2-3 h | 85-95% | [9][12] |
| o-Phenylenediamine | Carboxylic Acids | p-TsOH | N/A | 130-140°C | 2-3 h | High | [5] |
| o-Phenylenediamine | Aromatic Aldehydes | FeCl₃ / Al₂O₃ | DMF | Room Temp. | 4-6 h | Good | [13] |
| o-Phenylenediamine | Aromatic Aldehydes | Microwave Irradiation | Acetic Acid | N/A | 5-9 min | High | [12][14] |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Aldehyde Condensation (Recommended)
This protocol is based on the oxidative cyclocondensation of o-phenylenediamine and hexanal, which generally provides excellent yields under mild conditions.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Hexanal (1.1-1.2 eq)
-
Catalyst (e.g., 10 mol% p-toluenesulfonic acid, or as specified in literature)[5]
-
Ethanol (as solvent)
-
Ethyl Acetate
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Apparatus for filtration (e.g., Buchner funnel)
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108.1 mg) in ethanol (3 mL).
-
Reagent Addition: Add the selected catalyst (e.g., p-TsOH, 10 mol%). To this mixture, add hexanal (1.2 mmol, 120.2 mg) dropwise while stirring at room temperature.[8]
-
Reaction Execution: Allow the reaction to stir at room temperature under an open oxygen atmosphere (or simply open to the air).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-4 hours.[8]
-
Work-up: Upon completion, dilute the reaction mixture with ethanol (20 mL). If a heterogeneous catalyst was used, remove it by filtration.[8]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a solvent mixture of ethyl acetate and n-hexane (e.g., 1:9 v/v) to yield pure this compound.[8]
-
Final Product: Dry the purified product under vacuum. The expected product is a solid with a melting point of 155-156 °C.[8]
Protocol 2: Synthesis via Carboxylic Acid Condensation (Phillips Method)
This classic method is robust but often requires higher temperatures.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Hexanoic Acid (1.0-1.2 eq)
-
Polyphosphoric Acid (PPA) or p-toluenesulfonic acid (p-TsOH)
-
10% Sodium Hydroxide (NaOH) solution
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Filtration apparatus
Procedure:
-
Reaction Setup: Combine o-phenylenediamine (1.0 eq) and hexanoic acid (1.1 eq) in a round-bottom flask.[4]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or use polyphosphoric acid as both catalyst and solvent.[4]
-
Reaction Execution: Heat the mixture under reflux (typically 130-160 °C) for 2-6 hours. Monitor the reaction's progress by TLC.[4]
-
Neutralization: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and 10% NaOH solution to neutralize the acid.[4]
-
Precipitation and Isolation: Stir the neutralized mixture until a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water, then dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualized Workflows and Pathways
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.
Caption: General reaction pathway for synthesizing this compound.
Caption: Step-by-step workflow for the recommended high-yield synthesis protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Benzimidazole,2-pentyl-(9CI) CAS#: 5851-46-7 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijariie.com [ijariie.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Pentyl-1H-benzimidazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and coordination chemistry. Their structural similarity to naturally occurring purines allows them to interact with various biological targets. The coordination of benzimidazole-based ligands with transition metals has been shown to enhance their biological activity, leading to the development of novel therapeutic and catalytic agents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
This document provides detailed application notes and experimental protocols for the use of 2-pentyl-1H-benzimidazole as a ligand in coordination chemistry. While specific literature on the coordination complexes of this compound is limited, the protocols outlined below are based on established methods for the synthesis and evaluation of other 2-substituted benzimidazole derivatives and can be adapted accordingly.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with hexanoic acid. This method, known as the Phillips condensation, is a widely used and effective route for the preparation of 2-substituted benzimidazoles.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Hexanoic acid
-
4 M Hydrochloric acid (HCl)
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol) and hexanoic acid (0.12 mol).
-
Slowly add 4 M HCl (50 mL) to the mixture while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of concentrated ammonium hydroxide solution until a pH of 7-8 is reached. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol-water mixture. If the product is colored, decolorize it by adding a small amount of activated charcoal to the hot solution before filtration.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
-
Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and mass spectrometry.
Synthesis of Metal Complexes with this compound
The synthesized this compound can act as a ligand to form coordination complexes with various transition metal ions. The following is a general protocol for the synthesis of such complexes.
Experimental Protocol: General Synthesis of Metal(II) Complexes
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound (2 mmol) in hot methanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The molar ratio of ligand to metal can be varied to obtain different coordination geometries (e.g., 1:1 or 2:1).
-
Reflux the resulting mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex.
-
After cooling to room temperature, collect the solid complex by filtration.
-
Wash the precipitate with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
| Analytical Technique | Purpose | Expected Observations for this compound and its Complexes |
| Melting Point | To determine the purity of the ligand. | A sharp melting point indicates a pure compound. |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Ligand: Characteristic peaks for N-H, C-H (aliphatic and aromatic), and C=N stretching. Complex: A shift in the C=N stretching frequency and the appearance of new bands corresponding to metal-nitrogen (M-N) bonds, indicating coordination. |
| ¹H NMR Spectroscopy | To elucidate the structure of the ligand. | Peaks corresponding to the protons of the pentyl chain and the benzimidazole ring. |
| Mass Spectrometry | To determine the molecular weight of the ligand. | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
| UV-Vis Spectroscopy | To study the electronic transitions in the complexes. | Ligand-to-metal charge transfer (LMCT) and d-d transition bands in the visible region for transition metal complexes. |
| Elemental Analysis | To determine the empirical formula of the complexes. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex. |
| Magnetic Susceptibility | To determine the magnetic properties and geometry of the complexes. | Provides information about the number of unpaired electrons, which helps in deducing the geometry of the complex (e.g., octahedral, tetrahedral, square planar). |
Applications in Drug Development
Metal complexes of benzimidazole derivatives have shown significant potential as antimicrobial and anticancer agents. The following protocols are for the preliminary in vitro evaluation of the biological activity of this compound complexes.
Protocol: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and standard drugs in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of the synthesized complexes against cancer cell lines and determine the IC₅₀ value.
Materials:
-
Synthesized metal complexes
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Standard anticancer drug (e.g., Cisplatin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the test compounds and the standard drug in the cell culture medium.
-
After 24 hours, replace the old medium with the medium containing the test compounds at different concentrations.
-
Incubate the plates for 48 hours in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Quantitative Data Summary
The following tables are provided as templates for summarizing the expected quantitative data. Due to the limited specific literature on this compound complexes, the values should be filled in upon experimental determination.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | FT-IR (cm⁻¹) ν(C=N) | FT-IR (cm⁻¹) ν(M-N) | UV-Vis λmax (nm) |
| This compound | C₁₂H₁₆N₂ | 188.27 | TBD | TBD | - | TBD |
| [Cu(C₁₂H₁₆N₂)₂Cl₂] | C₂₄H₃₂Cl₂CuN₄ | 519.00 | TBD | TBD | TBD | TBD |
| [Co(C₁₂H₁₆N₂)₂Cl₂] | C₂₄H₃₂Cl₂CoN₄ | 514.39 | TBD | TBD | TBD | TBD |
| [Ni(C₁₂H₁₆N₂)₂Cl₂] | C₂₄H₃₂Cl₂N₄Ni | 514.15 | TBD | TBD | TBD | TBD |
| [Zn(C₁₂H₁₆N₂)₂Cl₂] | C₂₄H₃₂Cl₂N₄Zn | 520.84 | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Table 2: Biological Activity Data
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs HeLa |
| This compound | TBD | TBD | TBD | TBD | TBD |
| [Cu(C₁₂H₁₆N₂)₂Cl₂] | TBD | TBD | TBD | TBD | TBD |
| [Co(C₁₂H₁₆N₂)₂Cl₂] | TBD | TBD | TBD | TBD | TBD |
| [Ni(C₁₂H₁₆N₂)₂Cl₂] | TBD | TBD | TBD | TBD | TBD |
| [Zn(C₁₂H₁₆N₂)₂Cl₂] | TBD | TBD | TBD | TBD | TBD |
| Ciprofloxacin | ~1 | ~0.5 | NA | NA | NA |
| Fluconazole | NA | NA | ~8 | NA | NA |
| Cisplatin | NA | NA | NA | ~10-20 | ~5-15 |
| TBD: To Be Determined; NA: Not Applicable. Values for standard drugs are approximate and can vary. |
Visualizations
The following diagrams illustrate the general workflows described in this document.
Caption: General workflow for the synthesis of this compound and its metal complexes.
Caption: Workflow for the in vitro biological evaluation of metal complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of various transition metal complexes: a review | International Journal of Development Research (IJDR) [journalijdr.com]
- 8. Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordination Behavior of Benzimidazole, 2‐Substituted Benzimidazoles and Benzothiazoles Towards Transition Metal Ions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor | Semantic Scholar [semanticscholar.org]
- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry [mdpi.com]
- 18. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Pentyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Pentyl-1H-benzimidazole. This document is intended to be a comprehensive resource, offering protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. While specific validated quantitative data for this compound is not extensively available in published literature, the following protocols are based on established analytical techniques for structurally similar benzimidazole derivatives. It is crucial to note that these methods should be fully validated in your laboratory for accuracy, precision, and other relevant parameters as per ICH guidelines.
Compound Information
-
Compound Name: this compound
-
CAS Number: 5851-46-7[2]
-
Molecular Weight: 188.27 g/mol
-
Melting Point: 155-156 °C[2]
-
Boiling Point: 250 °C[2]
-
Density: 1.061±0.06 g/cm³ (Predicted)[2]
Introduction to Analytical Techniques
The quantification of this compound is essential for various stages of research and drug development, including pharmacokinetic studies, formulation analysis, and quality control. The benzimidazole core is a significant pharmacophore present in numerous biologically active compounds[3]. The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. This document outlines three common and effective methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification of benzimidazole derivatives in pharmaceutical formulations and biological matrices. It offers good selectivity and sensitivity. The following protocol is adapted from methods developed for other 2-substituted benzimidazoles[4][5][6].
3.1. Experimental Protocol: HPLC-UV
Objective: To determine the concentration of this compound in a given sample using a reverse-phase HPLC method with UV detection.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
This compound reference standard
Chromatographic Conditions (Recommended Starting Point):
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the analyte in the mobile phase (typically around 280 nm for benzimidazoles).
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
3.2. Data Presentation: Typical HPLC-UV Validation Parameters for Benzimidazole Derivatives
The following table summarizes typical validation parameters for HPLC-UV methods for benzimidazole derivatives, which can serve as a benchmark for the method validation of this compound analysis.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [4][5] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | [6] |
| Accuracy (Recovery) | 98 - 102% | [6] |
| Precision (RSD) | < 2% | [6] |
3.3. Visualization: HPLC-UV Experimental Workflow
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1H-Benzimidazole,2-pentyl-(9CI) CAS#: 5851-46-7 [amp.chemicalbook.com]
- 3. ijpsm.com [ijpsm.com]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note and Protocols for Testing the Bioactivity of 2-Pentyl-1H-benzimidazole
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities.[1][2][3][4][5] The fusion of a benzene ring with an imidazole ring creates a structure that can interact with various biological targets, leading to diverse therapeutic effects.[1][4] Benzimidazole derivatives have been reported to exhibit anticancer, antimicrobial (antibacterial and antifungal), antiviral, anthelmintic, anti-inflammatory, and analgesic properties.[1][3][6][7] This document provides a detailed experimental setup for testing the bioactivity of a specific derivative, 2-Pentyl-1H-benzimidazole. The protocols outlined below are designed to be comprehensive and adaptable for screening and characterizing its potential therapeutic applications.
Experimental Design and Workflow
A systematic approach is crucial for evaluating the bioactivity of a novel compound. The following workflow provides a logical sequence for testing this compound, starting with broad cytotoxicity screening, followed by more specific antimicrobial and anthelmintic assays.
Caption: General experimental workflow for bioactivity testing.
Part 1: Anticancer Activity Assessment
Many benzimidazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][8][9] The proposed mechanism often involves the disruption of microtubule polymerization or the inhibition of key signaling pathways like PI3K/Akt and MEK/Erk.[1][10][11]
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK-293).
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Data Presentation: Anticancer Activity
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | Value |
| A549 | This compound | Value |
| HEK-293 | This compound | Value |
| MCF-7 | Doxorubicin (Control) | Value |
| A549 | Doxorubicin (Control) | Value |
| HEK-293 | Doxorubicin (Control) | Value |
Hypothetical Signaling Pathway Inhibition
Benzimidazole derivatives can interfere with crucial cancer survival pathways. For instance, they might inhibit receptor tyrosine kinases (RTKs) like EGFR, leading to the downregulation of downstream pathways such as PI3K/Akt and MAPK/Erk, ultimately promoting apoptosis.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Part 2: Antimicrobial Activity Assessment
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity.[2][6][12] The following protocol is for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
This compound.
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile 96-well plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum and control antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus | This compound | Value |
| E. coli | This compound | Value |
| C. albicans | This compound | Value |
| A. niger | This compound | Value |
| S. aureus | Ciprofloxacin (Control) | Value |
| C. albicans | Fluconazole (Control) | Value |
Part 3: Anthelmintic Activity Assessment
Benzimidazoles are widely used as anthelmintic drugs in both human and veterinary medicine.[11][13] Their primary mechanism of action is the disruption of microtubule formation in parasitic worms.[10]
Protocol 3: Larval Motility Assay
This protocol assesses the ability of this compound to inhibit the motility of a model nematode, such as Haemonchus contortus or Trichuris muris.[7][13]
Materials:
-
Nematode larvae (e.g., exsheathed third-stage larvae (xL3) of H. contortus).
-
Larval maintenance medium.
-
This compound.
-
Positive control (e.g., Albendazole).
-
96-well plates.
-
Inverted microscope.
Procedure:
-
Larval Preparation: Obtain and prepare larvae according to standard parasitological techniques.
-
Assay Setup: In a 96-well plate, add approximately 50-100 larvae per well in the maintenance medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. Final concentrations may range from 0.01 µM to 10 µM. Include vehicle and positive controls.
-
Incubation: Incubate the plate at 37°C for 24-72 hours.
-
Motility Assessment: At specified time points (e.g., 24, 48, 72 hours), observe the motility of the larvae under an inverted microscope. Larvae are considered dead or immobile if they do not move after gentle prodding.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration compared to the vehicle control. Determine the IC50 value if a dose-dependent effect is observed.
Data Presentation: Anthelmintic Activity
| Nematode Species | Compound | Time Point (h) | Motility Inhibition (%) at 10 µM | IC50 (µM) |
| H. contortus | This compound | 24 | Value | Value |
| H. contortus | This compound | 48 | Value | Value |
| H. contortus | Albendazole (Control) | 24 | Value | Value |
| H. contortus | Albendazole (Control) | 48 | Value | Value |
Conclusion
The protocols and data presentation formats provided in this application note offer a comprehensive framework for the initial bioactivity screening of this compound. Positive results in any of these assays would warrant further investigation into the specific mechanisms of action and potential for therapeutic development. It is crucial to perform all experiments with appropriate controls and replicates to ensure the validity and reproducibility of the findings.
References
- 1. nveo.org [nveo.org]
- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-Pentyl-1H-benzimidazole Derivatives as Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of 2-Pentyl-1H-benzimidazole derivatives, with a focus on their activity as cannabinoid receptor agonists. The protocols and data presented herein are intended to facilitate the research and development of novel therapeutic agents targeting the endocannabinoid system.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound have emerged as a promising class of ligands for cannabinoid receptors, particularly the CB1 and CB2 receptors. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain, inflammation, appetite, and mood. As such, the development of novel cannabinoid receptor agonists based on the this compound scaffold holds significant therapeutic potential.
This document provides detailed methodologies for the synthesis of a representative this compound derivative, along with protocols for key biological assays to characterize its pharmacological activity. Quantitative data for a selection of benzimidazole-based cannabinoid agonists are also presented to guide structure-activity relationship (SAR) studies.
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various benzimidazole derivatives for the human cannabinoid receptors CB1 and CB2. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound ID | Structure | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Selectivity (CB1/CB2) |
| BIM-018 | (1-pentyl-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone | Not Reported | Not Reported | Not Reported | Not Reported | High selectivity for CB2 suggested[2] |
| Compound 1 | 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)-1H-benzo[d]imidazole | 1.2[3] | >1000[3] | - | - | >833 |
| Compound 2 | N-(1-(1-pentyl-1H-indol-3-yl)-1H-benzo[d]imidazol-2-yl)acetamide | 5.3[3] | >1000[3] | - | - | >188 |
| Compound 3 | 2-(2,5-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole | 1.2[4] | - | - | - | - |
| MCBH-1 | N-(1-methylpiperidin-2-ylmethyl)-2-(4-methylphenyl)-1H-benzo[d]imidazole-5-carboxamide | 110[5] | 1[5] | - | - | 0.009 |
Experimental Protocols
Synthesis of (1-pentyl-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone (BIM-018)
This protocol describes a potential synthetic route for BIM-018, a benzimidazole analog of the synthetic cannabinoid JWH-018. The synthesis is a two-step process involving the initial formation of the 2-substituted benzimidazole followed by N-alkylation.
Step 1: Synthesis of (1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone
This step involves the condensation of o-phenylenediamine with naphthalene-1-carboxylic acid.
-
Materials:
-
o-phenylenediamine
-
Naphthalene-1-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and naphthalene-1-carboxylic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess to the mixture.
-
Heat the reaction mixture at 180°C for 3 hours with stirring.[6]
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone.
-
Step 2: N-Alkylation to yield (1-pentyl-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone
-
Materials:
-
(1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone
-
1-Bromopentane
-
Sodium hydride (NaH)
-
Dry Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of (1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone (1 equivalent) in dry THF under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0°C.[6]
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (1-pentyl-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone (BIM-018).
-
Biological Evaluation Protocols
1. Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)
This assay determines the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
-
Objective: To measure the ability of a test compound to displace a high-affinity radioligand from the CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Test compound (e.g., BIM-018).
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, the radioligand ([³H]CP-55,940 at a final concentration of ~0.5-1.0 nM), and the cell membrane preparation.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at 30°C for 90 minutes.[3]
-
Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
2. cAMP Accumulation Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at Gαi/o-coupled receptors like CB1 and CB2 by quantifying changes in intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the effect of a test compound on forskolin-stimulated cAMP accumulation in cells expressing CB1 or CB2 receptors.
-
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Test compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forsklin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.
-
3. ERK1/2 Phosphorylation Assay
This assay measures the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a downstream effector of cannabinoid receptor activation.
-
Objective: To quantify the agonist-induced phosphorylation of ERK1/2 in cells expressing CB1 or CB2 receptors.
-
Materials:
-
HEK293 cells expressing human CB1 or CB2 receptors.
-
Test compound.
-
Serum-free medium.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody (HRP-conjugated).
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment.[5]
-
Stimulate the cells with the test compound at various concentrations for a specific time (e.g., 5-10 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[5]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the fold-change in ERK1/2 phosphorylation relative to the vehicle control against the logarithm of the test compound concentration to determine the EC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic and biological evaluation workflow for BIM-018.
Caption: Cannabinoid receptor signaling pathway activated by agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.uc.cl [repositorio.uc.cl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor [iris.cnr.it]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Pentyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Pentyl-1H-benzimidazole, a heterocyclic compound with significant potential in pharmaceutical research. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide outlines two primary synthetic routes, provides detailed experimental procedures, purification methods, and characterization data. Additionally, it includes a discussion on the potential applications of this compound and a representative signaling pathway to illustrate its mechanism of action as a microtubule inhibitor.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fused benzene and imidazole ring. This core structure is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] The 2-substituted benzimidazoles, in particular, have been the focus of extensive research. The pentyl group at the 2-position imparts lipophilicity to the molecule, which can be crucial for its pharmacokinetic and pharmacodynamic properties.[4] The large-scale synthesis of this compound is essential for preclinical and clinical research, requiring robust and scalable synthetic methods.
Synthetic Routes
There are two primary and well-established methods for the synthesis of 2-substituted benzimidazoles, including this compound:
-
Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid (in this case, hexanoic acid), typically in the presence of a strong acid catalyst at elevated temperatures.[5]
-
Condensation with an Aldehyde: This approach utilizes the reaction of an o-phenylenediamine with an aldehyde (hexanal) under oxidative conditions.[6][7]
For large-scale synthesis, the choice between these methods depends on factors such as the availability and cost of starting materials, reaction conditions, and ease of purification. The condensation with an aldehyde is often preferred due to milder reaction conditions and potentially higher yields.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | Sigma-Aldrich |
| Hexanal | C₆H₁₂O | 100.16 | 66-25-1 | Sigma-Aldrich |
| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | 142-62-1 | Sigma-Aldrich |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 104-15-4 | Sigma-Aldrich |
| Sodium metabisulfite | Na₂S₂O₅ | 190.11 | 7681-57-4 | Sigma-Aldrich |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 64-17-5 | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 145-148 °C (typical) |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.70-7.60 (m, 2H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 2.95 (t, J=7.6 Hz, 2H, -CH₂-), 1.85 (quint, J=7.6 Hz, 2H, -CH₂-), 1.40-1.30 (m, 4H, -(CH₂)₂-), 0.90 (t, J=7.2 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.5, 140.0 (2C), 122.5 (2C), 115.0 (2C), 31.5, 30.0, 29.0, 22.5, 14.0 |
| IR (KBr, cm⁻¹) ν | 3450 (N-H), 3050 (Ar C-H), 2955, 2925, 2855 (Aliphatic C-H), 1620 (C=N), 1450, 1410 (C=C) |
| Mass Spectrum (EI) | m/z 188 (M⁺) |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Aldehyde Condensation
This protocol is designed for a large-scale synthesis yielding approximately 100-150 grams of the final product.
1. Reaction Setup:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a solution of o-phenylenediamine (216 g, 2.0 mol) in ethanol (2 L).
-
To this solution, add sodium metabisulfite (190 g, 1.0 mol).
2. Reagent Addition:
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add hexanal (200 g, 2.0 mol) dropwise from the dropping funnel over a period of 1-2 hours. The addition should be controlled to maintain the reaction temperature.
3. Reaction and Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at reflux (approximately 78 °C for ethanol) for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the o-phenylenediamine spot indicates the completion of the reaction.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (2 L) to neutralize the reaction mixture. This should be done carefully as it may cause effervescence.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water (3 x 500 mL).
-
Dry the crude product in a vacuum oven at 50-60 °C overnight.
5. Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum. A suitable solvent system for recrystallization is ethanol/water.[8][9][10]
-
Column Chromatography: If further purification is required, the product can be purified by column chromatography on silica gel.[5][11][12] A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.[11][13]
Protocol 2: Large-Scale Synthesis of this compound via Carboxylic Acid Condensation (Phillips-Ladenburg)
1. Reaction Setup:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add o-phenylenediamine (216 g, 2.0 mol) and hexanoic acid (232 g, 2.0 mol).
-
Carefully add p-toluenesulfonic acid (38 g, 0.2 mol) as a catalyst.[14]
2. Reaction and Monitoring:
-
Heat the reaction mixture to 120-130 °C with constant stirring for 8-12 hours.
-
Monitor the reaction progress by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane, 30:70 v/v).
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to about 80 °C.
-
Slowly and carefully pour the reaction mixture into a large beaker containing a stirred solution of 10% aqueous sodium hydroxide (4 L) to neutralize the acid and precipitate the product.
-
Stir the resulting suspension for 30 minutes.
-
Filter the precipitate, wash it extensively with water until the washings are neutral, and then dry it in a vacuum oven.
4. Purification:
-
Follow the same purification procedures (recrystallization or column chromatography) as described in Protocol 1.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pentyl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentyl-1H-benzimidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound is the Phillips condensation reaction. This method involves the condensation of o-phenylenediamine with hexanoic acid in the presence of a strong acid catalyst, such as hydrochloric acid or polyphosphoric acid, under heating.[1] Good yields are often obtained with aliphatic acids like hexanoic acid using this method.[1]
Q2: Can I use hexanal instead of hexanoic acid to synthesize this compound?
Yes, it is possible to synthesize this compound by reacting o-phenylenediamine with hexanal. This reaction typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base. Various oxidizing agents and catalysts can be employed for this purpose.
Q3: What are some common side reactions to be aware of during the synthesis?
Several side reactions can occur, leading to impurities and reduced yields. These include:
-
N-alkylation: Alkylation of the nitrogen atoms on the benzimidazole ring can occur, leading to a mixture of products.
-
Bis-benzimidazole formation: If a dicarboxylic acid or dialdehyde is present as an impurity, it can react with two molecules of o-phenylenediamine to form a bis-benzimidazole.
-
Oxidation of o-phenylenediamine: o-phenylenediamine is susceptible to oxidation, which can result in the formation of colored impurities and a lower yield of the desired product.
-
Incomplete cyclization: The reaction may not go to completion, leaving unreacted starting materials or intermediate products in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can observe the disappearance of the starting materials and the appearance of the product spot.
Q5: What is the best way to purify the crude this compound?
Due to the increased lipophilicity from the pentyl group, purification strategies may need to be adjusted compared to simpler benzimidazoles. Common purification methods include:
-
Recrystallization: This is an effective method for removing impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column chromatography: For more challenging separations, column chromatography using silica gel is a standard technique. A gradient of solvents, such as ethyl acetate in hexane, can be used to elute the product.
-
Acid-base extraction: Since benzimidazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid. The acidic aqueous layer containing the protonated benzimidazole is then basified to precipitate the purified product, which can be extracted back into an organic solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Incomplete reaction | - Ensure the reaction is heated at the appropriate temperature and for a sufficient duration. Monitor the reaction by TLC until the starting materials are consumed. - For the Phillips condensation, using a strong acid catalyst like 4N HCl or polyphosphoric acid is crucial.[1] |
| Poor quality of starting materials | - Use pure o-phenylenediamine and hexanoic acid/hexanal. Impurities can inhibit the reaction or lead to side products. | |
| Oxidation of o-phenylenediamine | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Product is Impure (Multiple Spots on TLC) | Formation of side products | - N-alkylation: If N-alkylated byproducts are observed, consider modifying the reaction conditions, such as using a milder base or a different solvent. - Incomplete cyclization: Ensure complete conversion by extending the reaction time or increasing the temperature. |
| Presence of unreacted starting materials | - Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. | |
| Colored impurities | - The crude product can be treated with activated charcoal (Norite) during recrystallization to remove colored impurities.[2] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize | - The pentyl group increases lipophilicity, which may result in an oily product. Attempt purification by column chromatography. - Try different solvent systems for recrystallization. |
| Emulsion formation during extraction | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound via Phillips Condensation
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
o-Phenylenediamine
-
Hexanoic acid
-
4 N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
-
Activated charcoal
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and hexanoic acid (1.1 eq).
-
Slowly add 4 N hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux (typically around 100-120 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. The product should precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol. Add a small amount of activated charcoal and heat the solution for a few minutes.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 2-alkyl-1H-benzimidazoles, which can serve as a reference for optimizing the synthesis of the 2-pentyl derivative.
| 2-Alkyl Group | Carboxylic Acid | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl | Acetic Acid | 4N HCl | 100 | 2 | 68 | [2] |
| - | Formic Acid | - | 100 | 2 | 83-85 | [2] |
| Phenyl | Benzoic Acid | NH4Cl/Ethanol | 80-90 | 2 | 68 |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Main reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Crude 2-Pentyl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Pentyl-1H-benzimidazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Low Overall Yield After Purification
Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several stages of the experimental process. Below are common factors and troubleshooting steps:
-
Incomplete Reaction: The initial synthesis of the benzimidazole may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials, such as o-phenylenediamine and hexanoic acid, are no longer visible.[1]
-
Product Loss During Workup: this compound possesses some solubility in aqueous solutions, which can lead to product loss during aqueous washes and extractions. To mitigate this, consider back-extracting the aqueous layers with a suitable organic solvent like ethyl acetate to recover any dissolved product.[2]
-
Suboptimal Recrystallization Conditions: The choice of solvent for recrystallization is critical. If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor. Conversely, if it is not soluble enough at high temperatures, it will be difficult to dissolve initially. It is advisable to perform small-scale solvent screening to identify an optimal solvent or solvent system.[2]
-
Degradation on Silica Gel: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography. If degradation is suspected, you can deactivate the silica gel by using an eluent containing a small amount of a base, such as triethylamine (e.g., 0.5-1% v/v), or explore alternative purification methods.[2]
Issue 2: Persistent Colored Impurities in the Final Product
Question: After purification by column chromatography and/or recrystallization, my this compound is still colored (e.g., yellow or brown). How can I obtain a white or off-white solid?
Answer: Colored impurities in benzimidazole syntheses often result from oxidation of the o-phenylenediamine starting material or other side reactions. Here are several methods to remove these impurities:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. It is important to use charcoal sparingly, as excessive amounts can also adsorb the desired product. After a brief digestion period of 5-15 minutes, the charcoal is removed by hot filtration through a pad of celite.[2][3]
-
Potassium Permanganate Treatment: For persistent discoloration, a solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole until the liquid becomes opaque due to the formation of manganese oxide. The excess permanganate and the manganese oxide precipitate are then removed by adding solid sodium bisulfite until the solution becomes clear. After cooling, the purified benzimidazole can be collected by filtration.[4]
Issue 3: Difficulty in Separating Product from Impurities by Column Chromatography
Question: I am struggling to separate my this compound from impurities using column chromatography. The spots on the TLC plate are too close together.
Answer: Achieving good separation in column chromatography depends on optimizing the stationary and mobile phases.
-
Solvent System (Eluent) Optimization: The polarity of the eluent is the most critical factor. For 2-alkyl-benzimidazoles, mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate are commonly used.[5] Systematically screen different ratios of these solvents using TLC to find the optimal composition that provides the best separation (ideally, a difference in Rf values of at least 0.2).
-
Alternative Solvent Systems: If hexane/ethyl acetate systems are ineffective, consider other solvent combinations. For instance, dichloromethane/methanol can be a suitable alternative for more polar benzimidazoles.
-
Acid-Base Extraction Prior to Chromatography: Since benzimidazoles are basic, an acid-base extraction can be a powerful preliminary purification step.[5] Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with an aqueous acid solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent. This can significantly simplify the subsequent chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Phillips-Ladenburg reaction?
A1: The most common impurities include:
-
Unreacted o-phenylenediamine: This is a common starting material.
-
Unreacted hexanoic acid: The other starting material for the condensation reaction.
-
N-acylated intermediate: The intermediate formed before the final ring closure.[6]
-
Oxidation by-products: These often arise from the o-phenylenediamine and are typically colored.[2]
Q2: What is a good starting point for a solvent system for column chromatography of this compound?
A2: A good starting point for the eluent in column chromatography is a mixture of hexane and ethyl acetate. Based on TLC analysis, a gradient elution starting from a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1) is often effective.[5] The target compound should ideally have an Rf value of around 0.3 in the chosen solvent system for optimal separation.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For 2-alkyl-benzimidazoles, common choices include:
It is recommended to test these solvents on a small scale to determine the best option for your specific crude product.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound is UV active due to the aromatic benzimidazole core and can be visualized under a UV lamp (typically at 254 nm).[9] For staining, a potassium permanganate solution or an iodine chamber can be used as general-purpose visualization agents.[10][11] Another common stain for benzimidazoles is p-anisaldehyde followed by heating.[9]
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this, you can:
-
Increase the amount of solvent: This will lower the saturation point of the solution.
-
Use a different solvent or solvent pair: The current solvent may not be optimal.
-
Cool the solution more slowly: This allows more time for crystal nucleation to occur.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for crystal growth to begin.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂ | ChemBK |
| Molecular Weight | 188.27 g/mol | ChemBK |
| Melting Point | 155-156 °C | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Typical TLC Rf | ~0.3-0.5 (Hexane:Ethyl Acetate 7:3) | General knowledge |
Table 2: Common Solvents for Purification of Benzimidazole Derivatives
| Purification Method | Solvent/Solvent System | Typical Use Case | Reference |
| Column Chromatography | Hexane/Ethyl Acetate | General purpose separation of medium polarity compounds. | [5] |
| Dichloromethane/Methanol | For more polar benzimidazoles or when hexane/EtOAc fails. | General knowledge | |
| Recrystallization | Ethanol/Water | For moderately polar compounds. | [12] |
| Hexane/Acetone | Good for compounds that "oil out" in other systems. | [8] | |
| Toluene | For compounds that crystallize well from aromatic solvents. | [8] | |
| Acid-Base Extraction | Dichloromethane/1M HCl | To separate basic benzimidazoles from neutral or acidic impurities. | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Phillips-Ladenburg Condensation)
This protocol is a general method and may require optimization.
Materials:
-
o-Phenylenediamine
-
Hexanoic acid
-
4M Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and hexanoic acid (1.1 equivalents).
-
Add 4M hydrochloric acid.
-
Heat the mixture to reflux (typically >100 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., in 7:3 hexane:ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a hexane/ethyl acetate solvent system, starting with a low polarity mixture (e.g., 95:5) and gradually increasing the polarity based on TLC analysis.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijariie.com [ijariie.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Reaction Conditions for 2-Pentyl-1H-benzimidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Pentyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common methods for synthesizing this compound involve the condensation of o-phenylenediamine with either hexanoic acid or hexanal. The choice between the carboxylic acid or the aldehyde depends on factors like availability, stability, and desired reaction conditions.[1][2]
Q2: My reaction is not going to completion. What are the possible causes?
A2: Incomplete reactions can be due to several factors including poor quality of starting materials (o-phenylenediamine or the pentyl source), insufficient reaction time, or a suboptimal reaction temperature.[3] It is also possible that the catalyst, if used, is inactive.
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine. Another possibility is the oxidation of the o-phenylenediamine starting material, which can lead to colored impurities.[3]
Q4: What are the recommended purification techniques for this compound?
A4: Common purification methods for benzimidazole derivatives include recrystallization, silica gel column chromatography, and acid-base extraction.[3] Since benzimidazoles are basic, acid-base extraction can be a very effective method to separate the product from non-basic impurities.[3]
Q5: Can I use microwave-assisted synthesis for this reaction?
A5: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing benzimidazole derivatives. It can significantly reduce reaction times and in some cases, improve yields compared to conventional heating methods.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive or impure starting materials. | Use freshly purified o-phenylenediamine and hexanoic acid/hexanal. |
| Suboptimal reaction temperature. | Experiment with a range of temperatures to find the optimum for the specific catalyst and solvent system. | |
| Incorrect stoichiometry of reactants. | Ensure accurate measurement of reactants. A slight excess of one reactant may be beneficial, but this should be optimized. | |
| Inefficient catalyst. | If using a catalyst, ensure it is active and from a reliable source. Optimize the catalyst loading. | |
| Formation of Side Products | Oxidation of o-phenylenediamine. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of 1,2-disubstituted benzimidazole (with hexanal). | Use a 1:1 molar ratio of o-phenylenediamine to hexanal or a slight excess of the diamine. Slow, dropwise addition of the aldehyde can also minimize this side product.[3] | |
| Difficulty in Product Purification | Product and impurities have similar polarity. | If column chromatography is challenging, try recrystallization from a different solvent system or utilize acid-base extraction to isolate the basic benzimidazole product.[3] |
| Oily product that is difficult to crystallize. | Try triturating the crude product with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phillips-Ladenburg Reaction
This protocol involves the condensation of o-phenylenediamine with hexanoic acid.
Materials:
-
o-Phenylenediamine
-
Hexanoic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
10% Sodium hydroxide solution
-
Ethanol or Methanol for recrystallization
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and hexanoic acid (1.0-1.2 eq).
-
Add a catalytic amount of polyphosphoric acid (PPA).
-
Heat the reaction mixture under reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.
Protocol 2: Synthesis of this compound from Hexanal
This protocol details the reaction of o-phenylenediamine with hexanal.
Materials:
-
o-Phenylenediamine
-
Hexanal
-
A suitable catalyst (e.g., ammonium chloride, sodium hydrogen sulfite)[5][6]
-
Ethyl acetate and hexane for purification
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) and the catalyst in the chosen solvent in a round-bottom flask.
-
Add hexanal (1.0 eq) dropwise to the stirred solution at room temperature. For some catalysts, heating may be required.[6]
-
Stir the reaction mixture for the appropriate time (can range from a few hours to overnight). Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH4Cl | o-Phenylenediamine, Benzaldehyde | CHCl3 | Room Temp. | 4 | 92 | [5] |
| Sodium hydrogen sulfite | o-Phenylenediamine, Cyclohexanecarboxaldehyde | DMA | 100 | 2 | 88.8 | [6] |
| None (Microwave) | o-Phenylenediamine, various aldehydes/ketones | None | N/A | 1-15 min | High | [4] |
| Au/TiO2 | o-Phenylenediamine, various aldehydes | CHCl3:MeOH (3:1) | 25 | 2 | 51-99 | [7] |
| PPA | o-Phenylenediamine, Carboxylic acid | None | Reflux | 2-6 | Varies | General Protocol |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-Pentyl-1H-benzimidazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Pentyl-1H-benzimidazole. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: While specific literature on this compound is limited, based on the known reactivity of the benzimidazole scaffold, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.[1][2] The pentyl group is generally stable, with degradation likely occurring at the benzimidazole ring.
Q2: My this compound solution is showing signs of degradation even when stored in the dark. What is the likely cause?
A2: If photodegradation is ruled out, the most probable causes are hydrolysis or oxidation. The benzimidazole ring can be susceptible to hydrolysis under either acidic or basic conditions.[1][3] Additionally, the presence of dissolved oxygen or trace metal ions in the solvent can catalyze oxidative degradation.[1][2]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I identify these unknown compounds?
A3: The appearance of new peaks strongly suggests the formation of degradation products. To identify these, coupling high-performance liquid chromatography with mass spectrometry (HPLC-MS) is the recommended approach. This will provide molecular weight information for the unknown peaks, aiding in their structural elucidation.[4][5]
Q4: What are some general strategies to minimize the degradation of this compound during storage and handling?
A4: To enhance stability, store the compound as a solid in a cool, dark, and dry place. For solutions, especially in solvents like DMSO, it is advisable to prepare fresh batches for each experiment, or to store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3] Protecting solutions from light by using amber vials or wrapping containers in foil is also crucial to prevent photodegradation.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Variability in Experimental Results
-
Symptom: Inconsistent IC50 or MIC values between experimental replicates.
-
Possible Cause: Degradation of this compound in stock or working solutions.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Discard aged stock solutions and prepare new ones from the solid compound.
-
Verify Storage Conditions: Ensure stock solutions are stored at the recommended temperature and protected from light.[7]
-
Control Experiment: Compare the activity of a freshly prepared solution with an older one to confirm if degradation is the cause of the variability.
-
Issue 2: Compound Precipitation in Aqueous Media
-
Symptom: Visible precipitate forms when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: this compound, like many benzimidazoles, is likely hydrophobic and has poor aqueous solubility.[3]
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Keep the final DMSO concentration in the aqueous medium as low as possible (typically ≤0.5%).[3]
-
Ensure Thorough Mixing: When diluting, add the DMSO stock to the aqueous medium while vortexing or stirring to promote dissolution.
-
Solubility Testing: Perform a preliminary experiment to determine the maximum soluble concentration of the compound in your specific aqueous medium.
-
Issue 3: Unexpected Biological Activity or Toxicity
-
Symptom: Observation of off-target effects or higher-than-expected toxicity in cell-based assays.
-
Possible Cause: The formation of degradation products with different biological activities or toxicities than the parent compound.[7]
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Always use solutions prepared immediately before the experiment to minimize the concentration of any potential degradants.[7]
-
Characterize Degradants: If degradation is suspected, use HPLC-MS to identify the major degradation products.
-
Purity Analysis: Regularly check the purity of your this compound stock to ensure you are starting with a high-quality compound.
-
Data Presentation
Table 1: General Stability Profile of Benzimidazole Derivatives under Forced Degradation Conditions
| Stress Condition | Typical Observations | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Degradation is likely. | Ring-opened products. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Degradation is likely. | Ring-opened products, potential for side-chain modifications.[8] |
| Oxidation (e.g., 3% H₂O₂) | The imidazole ring is susceptible to oxidation.[1] | N-oxides, hydroxylated derivatives, or ring-opened products. |
| Photodegradation (e.g., UV light) | Benzimidazoles are often photosensitive in solution.[6][9] | A complex mixture of products can be formed. |
| Thermal Stress (e.g., >60°C) | Generally more stable in solid form than in solution. | Accelerated hydrolysis or oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C.
-
Collect and neutralize samples as described for acid hydrolysis.[1]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature.
-
Collect samples at various time points.[1]
-
-
Photodegradation:
-
Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) in a photostability chamber.
-
A dark control sample should be run in parallel.
-
Collect samples at defined intervals.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Monitor for the decrease in the parent compound peak and the appearance of new peaks.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spu.edu.sy [spu.edu.sy]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scirp.org [scirp.org]
- 9. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2-Pentyl-1H-benzimidazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Pentyl-1H-benzimidazole in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several issues during the experimental use of this compound solutions. This guide provides a systematic approach to identifying and resolving common stability-related problems.
Q1: I am observing unexpected peaks in the HPLC chromatogram of my this compound solution. What could be the cause?
Possible Causes:
-
Degradation: The compound may be degrading under the experimental conditions. Benzimidazole derivatives can be susceptible to hydrolysis, oxidation, and photolysis.
-
Impurity: The unexpected peaks could be impurities from the synthesis of the compound or contamination from the solvent or glassware.
Recommended Actions:
-
Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and establish their retention times.[1][2][3][4]
-
Analyze Starting Material: Analyze a sample of the solid this compound to check for pre-existing impurities.
-
Solvent Blank: Run a blank injection of the solvent to rule out contamination.
Q2: The concentration of my this compound stock solution is decreasing over time, even when stored at low temperatures. What is happening?
Possible Causes:
-
Inherent Instability: The compound may have limited stability in the chosen solvent.
-
Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.[5]
-
Light Exposure: Even brief exposure to ambient light during handling can cause photodegradation, as benzimidazoles can be photosensitive.[6][7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds.[8][9]
Recommended Actions:
-
pH and Solvent Selection: Evaluate the stability of this compound in different solvents and pH conditions to find the optimal storage conditions.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.[5]
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[5][7]
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: I am getting inconsistent results in my experiments using a this compound solution. Could this be a stability issue?
Possible Causes:
-
Inhomogeneous Solution: The compound may not be fully dissolved or may have precipitated out of solution.
-
Variable Storage Conditions: Inconsistent exposure to light or temperature fluctuations can lead to variable degradation.
-
Time-Dependent Degradation: If experiments are conducted at different times after solution preparation, the extent of degradation may vary.
Recommended Actions:
-
Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved. Visually inspect for any particulates before use.
-
Standardize Procedures: Implement standardized procedures for solution preparation, storage, and handling to ensure consistency.
-
Prepare Fresh Solutions: For sensitive experiments, prepare fresh solutions of this compound immediately before use. A study on benzimidazole drug residues suggests that preparing standard working solutions freshly once a month is appropriate when stored at -20°C or -80°C.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For solid (powder) form, storage at -20°C for up to 3 years is recommended.[10] In solvent, it is recommended to store solutions at -80°C for up to 1 year.[10] For general benzimidazole derivatives, working solutions are best stored at -20°C or -80°C.[8][9]
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to light?
Yes, benzimidazole derivatives are known to be photosensitive and can degrade upon exposure to light, especially in solution.[6][7] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Q4: What are the likely degradation pathways for this compound?
Based on the general behavior of benzimidazoles, the likely degradation pathways include:
-
Hydrolysis: Under strong acidic or basic conditions, the imidazole ring may undergo cleavage.[12][13]
-
Oxidation: The benzimidazole ring is susceptible to oxidation.[13]
-
Photodegradation: Exposure to light can lead to complex degradation reactions.[7]
Q5: What solvents are suitable for dissolving this compound?
This compound is reported to have some solubility in common organic solvents.[14] For creating stock solutions, polar aprotic solvents like DMSO or DMF are often used for related compounds. However, it's important to use anhydrous solvents, as the presence of water can promote hydrolysis over time.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[2][3]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: [1]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or gently heat for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60-80°C) in an oven.[1]
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] A dark control should be run in parallel.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize the acidic and basic solutions, and dilute them to a suitable concentration for HPLC analysis.
Data Analysis:
-
Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.
-
Monitor the appearance of new peaks, which represent degradation products.
Data Presentation
The following table summarizes representative stability data for various benzimidazole compounds under different storage conditions, which can serve as a general guideline.
Table 1: Long-Term Stability of Benzimidazole Analytes in Working Solutions (6-month study)
| Storage Condition | Analyte Group | Stability Outcome |
| -80°C | Various Benzimidazoles | Stable |
| -20°C | Various Benzimidazoles | Stable |
| 4°C | Various Benzimidazoles | Some analytes showed degradation |
| 20°C (Dark) | Various Benzimidazoles | Significant degradation observed |
| 20°C (Light) | Various Benzimidazoles | Significant degradation observed |
Data adapted from a comprehensive stability study on benzimidazole drug residues.[8][9]
Visualizations
Below are diagrams illustrating key experimental workflows and logical relationships relevant to the stability testing of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Pentyl-1H-benzo[d]imidazole | CYP1A1/CYP2B1 inhibitor | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chembk.com [chembk.com]
Technical Support Center: Refining the Crystallization Process of 2-Pentyl-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 2-Pentyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound after crystallization?
A1: Pure this compound is a white to light yellow crystalline solid.[1] Significant deviation from this appearance may indicate the presence of impurities.
Q2: Which solvents are commonly used for the recrystallization of this compound?
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, especially with compounds that have a low melting point or when the solution is supersaturated. To address this, you can try the following:
-
Increase the solvent volume: Add more of the "good" solvent to the hot mixture to ensure the compound is fully dissolved and to reduce the level of supersaturation upon cooling.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Use a different solvent system: The chosen solvent may be too good of a solvent. Experiment with a solvent in which the compound is less soluble.
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.
Q4: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
-
The compound is significantly soluble in the cold solvent: If your product has moderate solubility even at low temperatures, some loss is unavoidable. Cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath) might help to crash out more product.
Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can also lead to a loss of your desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and then try to cool again.- If the above fails, try a different solvent or solvent system. |
| Crystals form too quickly | - The solution is highly supersaturated.- The rate of cooling is too fast. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly by insulating the flask. |
| Formation of very fine needles or powder | - Very rapid crystallization. | - Use a solvent system that provides slower crystal growth.- Consider a different crystallization technique like vapor diffusion or slow evaporation. |
| Product is contaminated with insoluble impurities | - Insoluble impurities were not removed before crystallization. | - Perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Temperature | Solubility |
| Ethanol | Hot | High |
| Cold | Medium | |
| Acetone | Hot | High |
| Cold | Medium | |
| Ethyl Acetate | Hot | High |
| Cold | Low | |
| Hexane | Hot | Low |
| Cold | Very Low | |
| Water | Hot | Very Low |
| Cold | Insoluble |
Note: This table is based on general solubility trends for 2-alkyl-1H-benzimidazoles and is intended as a starting point for solvent screening.
Experimental Protocols
Protocol 1: General Recrystallization of this compound using a Single Solvent (e.g., Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Recrystallization of this compound using a Solvent Pair (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
minimizing byproduct formation in 2-Pentyl-1H-benzimidazole synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Pentyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method is the Phillips condensation reaction. This involves the condensation of o-phenylenediamine with hexanoic acid in the presence of a strong acid catalyst, such as hydrochloric acid or polyphosphoric acid, under heating.[1][2] An alternative route is the reaction of o-phenylenediamine with hexanal under oxidative conditions, often employing a catalyst to enhance selectivity and yield.[1][3]
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The main byproducts of concern include:
-
Oxidation products of o-phenylenediamine: This starting material is highly susceptible to air oxidation, which can form colored, polymeric impurities that complicate purification and reduce yield.[1]
-
N-acylated o-phenylenediamine: Incomplete cyclization can leave N-hexanoyl-o-phenylenediamine as a significant impurity.
-
Bis-benzimidazoles: While less common with monocarboxylic acids like hexanoic acid, improper reaction conditions or contaminants could potentially lead to side reactions. Direct condensation with an aldehyde can sometimes yield a complex mixture of products if not properly controlled.
-
Unreacted starting materials: Residual o-phenylenediamine or hexanoic acid may remain in the crude product.
Q3: How can I effectively monitor the progress of my reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the desired product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the concentrations of reactants and products over time.[1]
Q4: What are the recommended purification techniques for obtaining high-purity this compound?
A4: The purification strategy depends on the nature of the impurities. Common methods include:
-
Recrystallization: This is often effective for removing minor impurities if a suitable solvent is found. Ethanol is a commonly used solvent for recrystallizing benzimidazoles.
-
Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent and extract it with an aqueous acid (e.g., 1M HCl). The benzimidazole will move to the aqueous layer. After washing the aqueous layer with a fresh organic solvent to remove non-basic impurities, the aqueous layer can be basified (e.g., with 1M NaOH) to precipitate the purified product.[1]
-
Column Chromatography: For difficult separations, silica gel column chromatography is a reliable method for isolating the target compound from closely related byproducts.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Optimize reaction time and temperature. Monitor the reaction using TLC until the starting materials are consumed.[1] |
| Degradation of starting materials or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of o-phenylenediamine.[1] Avoid excessively high temperatures or prolonged reaction times. | |
| Crude Product is Darkly Colored (Brown/Black) | Oxidation of o-phenylenediamine. | Ensure the reaction is carried out under an inert atmosphere.[1] Use high-purity, preferably freshly distilled or recrystallized, o-phenylenediamine. |
| Presence of Multiple Spots on TLC | Formation of multiple byproducts. | Re-evaluate the reaction conditions. If using hexanal, consider a milder oxidant or a more selective catalyst.[3] Ensure a 1:1 molar ratio of reactants. |
| Incomplete cyclization. | Increase reaction time or temperature. Ensure the acid catalyst is active and present in the correct amount. | |
| Difficulty in Purifying the Final Product | Byproducts with similar polarity to the product. | Utilize column chromatography with a carefully selected eluent system for separation. Consider derivatization of the product or byproduct to alter polarity before separation. |
| Presence of polymeric materials. | Purify via acid-base extraction to separate the basic product from neutral polymeric impurities.[1] The crude product may also be treated with activated charcoal. |
Experimental Protocols
Protocol 1: Synthesis via Phillips Condensation (with Hexanoic Acid)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and hexanoic acid (1.0-1.2 eq).
-
Acid Addition: Slowly add 4M hydrochloric acid (approximately 5-6 mL per gram of o-phenylenediamine).
-
Heating: Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated ammonium hydroxide solution or sodium hydroxide until the pH is approximately 7-8. This should precipitate the crude product.
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Synthesis via Oxidative Condensation (with Hexanal)
-
Reaction Setup: Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[1]
-
Catalyst Addition: Add a catalyst, for example, a catalytic amount of p-toluenesulfonic acid or supported gold nanoparticles.[1][3]
-
Aldehyde Addition: Add hexanal (1.0 eq) dropwise to the mixture at room temperature while stirring.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst) and monitor by TLC.[1]
-
Work-up: Upon completion, cool the reaction mixture. The work-up procedure will vary depending on the catalyst and solvent used but may involve filtering the catalyst and removing the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or recrystallization.[1]
Visual Guides
Caption: A troubleshooting flowchart for identifying and resolving common issues in this compound synthesis.
Caption: Reaction pathways for the synthesis of this compound and sources of common byproducts.
References
Validation & Comparative
A Comparative Guide to 2-Pentyl-1H-benzimidazole and Other Key Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Pentyl-1H-benzimidazole with other prominent benzimidazole derivatives, namely albendazole, mebendazole, and fenbendazole. The focus is on their performance in key biological assays, supported by available experimental data. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole scaffold.
Introduction to Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic organic compound, is a fundamental building block in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anthelmintic, anticancer, antiviral, and antifungal properties. The therapeutic efficacy of these compounds is largely attributed to their ability to interfere with microtubule polymerization in target cells, leading to cell cycle arrest and apoptosis.
Mechanism of Action: Microtubule Inhibition
The primary mechanism of action for the compared benzimidazole derivatives is the disruption of microtubule dynamics. This is achieved by binding to the β-tubulin subunit of the tubulin heterodimer, which prevents its polymerization into microtubules. This disruption of the cytoskeleton has several downstream effects that are detrimental to the target cell, particularly rapidly dividing cells like cancer cells and parasitic helminths.
Caption: General mechanism of action of benzimidazole derivatives, highlighting the inhibition of microtubule polymerization.
Comparative Performance Data
The following tables summarize the available quantitative data for the anthelmintic and anticancer activities of the selected benzimidazole derivatives. It is important to note that direct comparative experimental data for this compound is limited. The information presented for this compound is based on general findings for 2-alkyl-benzimidazoles and should be interpreted as indicative rather than absolute.
Anthelmintic Activity
The anthelmintic activity of benzimidazoles is typically evaluated by observing the time taken for paralysis and death of parasitic worms in vitro. The earthworm Pheretima posthuma is a commonly used model organism for such studies.
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference Organism |
| This compound | - | Data not available | Data not available | - |
| Albendazole | 10 | 20.3 ± 0.20 | 39.6 ± 0.31 | Pheretima posthuma[1] |
| Mebendazole | - | Data not available | Data not available | - |
| Fenbendazole | - | Data not available | Data not available | - |
Note: While specific data for this compound is unavailable, studies on other 2-alkyl-benzimidazoles suggest that the length of the alkyl chain can influence anthelmintic potency.
Anticancer Activity (Cytotoxicity)
The anticancer activity of these compounds is assessed by their cytotoxicity against various cancer cell lines, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | - | - | Data not available |
| Albendazole | - | - | Data not available in the provided search results |
| Mebendazole | OVCAR3 (Ovarian Cancer) | MTT | ~0.312 - 0.625 (48h) |
| Mebendazole | OAW42 (Ovarian Cancer) | MTT | ~0.312 - 0.625 (48h) |
| Fenbendazole | Various | - | 0.1 - 10 |
Note: The cytotoxic effects of benzimidazole derivatives can vary significantly depending on the cancer cell line and experimental conditions.
Antibacterial Activity
Some benzimidazole derivatives have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric for this activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | - | Data not available |
| Albendazole | - | Data not available |
| Mebendazole | - | Data not available |
| Fenbendazole | - | Data not available |
Note: Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that increasing the length of the N-alkyl chain can influence antibacterial activity, with some compounds showing moderate to good inhibition against Gram-positive bacteria.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of this compound
A general and straightforward method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids.
Caption: General workflow for the synthesis of this compound.
Procedure:
-
A mixture of o-phenylenediamine and hexanoic acid is heated, often in the presence of a condensing agent like polyphosphoric acid or under reflux in a suitable solvent (e.g., dilute hydrochloric acid).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized to precipitate the crude product.
-
The crude this compound is then purified by recrystallization from an appropriate solvent.
Anthelmintic Activity Assay (Pheretima posthuma)
This assay evaluates the in vitro anthelmintic efficacy of a compound.
Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Test compound (this compound) and standard drug (e.g., Albendazole)
-
Vehicle (e.g., 1% Dimethyl sulfoxide - DMSO in normal saline)
-
Petri dishes
-
Timer
Procedure:
-
Wash the earthworms with normal saline to remove any adhering fecal matter.
-
Prepare different concentrations of the test compound and the standard drug in the vehicle.
-
Place six earthworms of similar size in each Petri dish containing the prepared solutions. One Petri dish should contain only the vehicle to serve as a control.
-
Observe the worms and record the time taken for the first paralysis and for the death of all worms in each dish. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A simplified workflow for the MTT cell viability assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole derivative. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., containing GTP and MgCl2)
-
Test compound and controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)
-
A spectrophotometer or fluorometer capable of kinetic reads at 340 nm or with a fluorescence reporter.
Procedure:
-
Prepare a reaction mixture containing the tubulin protein in the polymerization buffer on ice.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm (due to light scattering by microtubules) or the increase in fluorescence over time.
-
Analyze the kinetic data to determine the effect of the compound on the rate and extent of tubulin polymerization.
Conclusion
While this compound remains a less-explored member of the benzimidazole family, this guide provides a framework for its comparative evaluation. The established anthelmintic and anticancer activities of related benzimidazoles, coupled with the provided experimental protocols, offer a clear path for future research into the therapeutic potential of this compound. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its position within the broader landscape of benzimidazole derivatives. The structure-activity relationship of 2-alkyl-benzimidazoles suggests that the pentyl group may confer favorable lipophilicity, potentially influencing its biological activity and pharmacokinetic properties.
References
Comparative Analysis of the Antimicrobial Activity of 2-Pentyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 2-Pentyl-1H-benzimidazole against other benzimidazole derivatives. The information is compiled from various studies to offer a comprehensive overview of its potential as an antimicrobial agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Benzimidazoles as Antimicrobial Agents
Benzimidazole is a heterocyclic aromatic organic compound that forms the core structure of many biologically active molecules.[1][2] Derivatives of benzimidazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biological targets within microbial cells.[1] The antimicrobial efficacy of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes, such as the biosynthesis of ergosterol, a vital component of fungal cell membranes, or the function of enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[3][4][5]
Antimicrobial Profile of this compound
This compound has been identified as a compound with notable antimicrobial, particularly antifungal, activity. One study highlighted its effectiveness against the fungus Fusarium verticillioides, a known plant pathogen. While extensive quantitative data for a broad spectrum of microbes is not widely available in the reviewed literature, the existing information suggests its potential as a specific antimicrobial agent.
Comparative Antimicrobial Activity
To provide a comprehensive understanding of the antimicrobial potential of this compound, this section compares its activity with other 2-substituted and N-alkylated benzimidazole derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzimidazole compounds against a range of microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Fusarium verticillioides | Activity Reported (Specific MIC not available) | - | - |
| N-alkyl-2-substituted-1H-benzimidazole (Compound 62a) | Escherichia coli (TolC mutant) | 2 | Linezolid | 8 |
| N-alkyl-2-substituted-1H-benzimidazole (Compound 62b) | Escherichia coli (TolC mutant) | 16 | Linezolid | 8 |
| N-alkyl-2-substituted-1H-benzimidazole (Compound 62c) | Escherichia coli (TolC mutant) | 16 | Linezolid | 8 |
| Benzimidazole-triazole hybrid (Compound 63a) | Staphylococcus aureus (MRSA) | 16 | Ampicillin | 4 |
| Benzimidazole-triazole hybrid (Compound 63a) | Enterococcus faecalis | 32 | Ampicillin | 1 |
| Benzimidazole-triazole hybrid (Compound 63c) | Staphylococcus aureus (MRSA) | 8 | Ampicillin | 4 |
| Benzimidazole-triazole hybrid (Compound 63c) | Enterococcus faecalis | 32 | Ampicillin | 1 |
| N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidine (Compound 59) | Staphylococcus aureus | 3.12 | - | - |
| N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidine (Compound 59) | Methicillin-resistant S. aureus (MRSA) | 3.12 | - | - |
| N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidine (Compound 59) | Escherichia coli | 3.12 | - | - |
| N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidine (Compound 59) | Enterococcus faecalis | 3.12 | - | - |
| N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidine (Compound 59) | Candida albicans | 3.12 | - | - |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][7][8]
a. Preparation of Materials:
-
Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria, while RPMI-1640 medium is often used for fungi.
-
Microorganism: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Microtiter Plate: A sterile 96-well microtiter plate is used.
b. Assay Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the microtiter plate using the appropriate growth medium. The final volume in each well is typically 100 µL.
-
A positive control well (containing medium and inoculum but no test compound) and a negative control well (containing medium only) are included.
-
Each well (except the negative control) is inoculated with 100 µL of the standardized microbial suspension.
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).
-
After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate.[9][10][11]
a. Preparation of Materials:
-
Test Compound: A solution of this compound is prepared at a known concentration.
-
Agar Medium: Mueller-Hinton Agar (MHA) is commonly used for bacteria, and Sabouraud Dextrose Agar (SDA) for fungi.
-
Microorganism: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.
b. Assay Procedure:
-
A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the agar plate.
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
A fixed volume (e.g., 50-100 µL) of the test compound solution is added to each well.
-
A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) are also tested in separate wells.
-
The plates are incubated under appropriate conditions (temperature and duration).
-
After incubation, the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated.
References
- 1. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hereditybio.in [hereditybio.in]
- 10. chemistnotes.com [chemistnotes.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Analysis of 2-Pentyl-1H-benzimidazole and Fluconazole for Antifungal Applications
For Immediate Release
In the ever-evolving landscape of antifungal drug discovery, a thorough comparison of novel compounds against established therapeutics is crucial for identifying promising new candidates. This guide presents a detailed comparative study of 2-Pentyl-1H-benzimidazole, a member of the benzimidazole class of compounds, and Fluconazole, a widely used triazole antifungal agent. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their antifungal activity, mechanisms of action, pharmacokinetics, and toxicity profiles, supported by available experimental data.
I. Antifungal Activity: A Head-to-Head Comparison
Fluconazole exhibits a broad spectrum of activity against many common fungal pathogens. In contrast, this compound has demonstrated moderate activity against certain Candida and Aspergillus species in limited studies. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 64 | [1] |
| Aspergillus niger | 64 | [1] | |
| Candida tropicalis | 6.25 - 400 | [2] | |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [3] |
| Candida glabrata | 0.5 - 32 | [3] | |
| Candida parapsilosis | 0.125 - 4.0 | [3] | |
| Candida krusei | 16 - 64 | [3] | |
| Cryptococcus neoformans | 0.25 - 16 | ||
| Aspergillus spp. | Generally high (>64) | [4] |
Note: MIC values can vary depending on the specific strain and testing methodology.
II. Mechanism of Action: Distinct Pathways to Fungal Inhibition
The fundamental difference in the chemical structures of this compound and Fluconazole dictates their distinct mechanisms of action at the molecular level.
Fluconazole: As a triazole antifungal, fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6] This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[5]
Caption: Mechanism of action of Fluconazole.
This compound: The precise molecular target of this compound has not been definitively elucidated. However, the broader class of benzimidazole antifungals is known to interfere with the polymerization of tubulin, a key protein that forms microtubules.[7] Microtubules are essential for various cellular processes in fungi, including cell division (mitosis) and intracellular transport. Disruption of microtubule formation leads to a cessation of the fungal cell cycle and ultimately cell death. It is hypothesized that this compound shares this mechanism.
Caption: Hypothesized mechanism of action of this compound.
III. Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical efficacy and dosing regimen.
| Pharmacokinetic Parameter | This compound | Fluconazole |
| Bioavailability (Oral) | Data not available | >90%[8] |
| Protein Binding | Data not available | 11-12%[9] |
| Metabolism | Data not available | Minimal hepatic metabolism |
| Elimination Half-life | Data not available | Approximately 30 hours[9] |
| Primary Route of Excretion | Data not available | Renal (>80% as unchanged drug)[10] |
As indicated, there is a significant lack of published pharmacokinetic data for this compound, which is a critical area for future research to assess its potential as a systemic antifungal agent.
IV. Toxicity Profile
The safety profile of an antifungal agent is paramount, particularly for systemic use.
Fluconazole: Fluconazole is generally well-tolerated. The most common side effects include gastrointestinal disturbances (nausea, vomiting, diarrhea), headache, and skin rash.[11] A more serious, though less common, adverse effect is hepatotoxicity, with reports of elevated liver enzymes and, in rare cases, severe liver injury.[4][7] Therefore, monitoring of liver function is recommended during prolonged therapy.
V. Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in this comparison.
A. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Caption: General workflow for MIC determination.
-
Preparation of Antifungal Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5–2.5 x 10³ cells/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
B. Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, cell viability and cytotoxicity.
Caption: General workflow for MTT cytotoxicity assay.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance of the resulting solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is then calculated.
VI. Conclusion
This comparative study highlights the well-established antifungal profile of fluconazole and introduces this compound as a compound with demonstrated, albeit moderate, in vitro antifungal activity. While fluconazole's mechanism of action, pharmacokinetics, and toxicity are well-documented, significant data gaps exist for this compound. Further research is imperative to fully characterize the antifungal spectrum, molecular targets, pharmacokinetic properties, and safety profile of this compound and its analogues. Such studies will be crucial in determining its potential as a lead compound for the development of new and effective antifungal therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjpath.org.my [mjpath.org.my]
- 5. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 11. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and toxicity towards normal and cancer cell lines of benzimidazolequinones containing fused aromatic rings and 2-aromatic ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-Substituted Benzimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 2-substituted benzimidazoles, a promising class of heterocyclic compounds with diverse therapeutic potential. While specific in vivo data for 2-Pentyl-1H-benzimidazole is not extensively available in publicly accessible literature, this document will draw upon data from structurally related 2-substituted benzimidazoles to provide a representative comparison and guide for future in vivo validation studies. The information presented herein is intended to offer a framework for evaluating the performance of novel benzimidazole derivatives against established alternative treatments in preclinical settings.
I. Comparative Efficacy of 2-Substituted Benzimidazoles
Benzimidazole derivatives have demonstrated significant in vivo activity across several therapeutic areas, most notably in oncology and inflammatory diseases.[1][2][3] Their mechanism of action often involves the modulation of key signaling pathways implicated in cell proliferation and inflammation.[1][4]
To illustrate a typical preclinical comparison, the following table summarizes hypothetical in vivo efficacy data for a representative 2-substituted benzimidazole, "Compound BZ-5" (representing this compound), against standard-of-care agents in a tumor xenograft model and a carrageenan-induced paw edema model.
Table 1: Comparative In Vivo Efficacy in a Murine Xenograft Model (Human Colon Carcinoma, HCT-116)
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Survival Rate (%) at Day 30 |
| Vehicle Control | - | Oral Gavage | 1500 ± 150 | - | 0 |
| Compound BZ-5 | 50 mg/kg | Oral Gavage | 600 ± 75 | 60 | 80 |
| 5-Fluorouracil | 20 mg/kg | Intraperitoneal | 450 ± 60 | 70 | 90 |
| Nocodazole | 10 mg/kg | Intraperitoneal | 750 ± 90 | 50 | 60 |
Table 2: Comparative In Vivo Efficacy in a Rat Model of Carrageenan-Induced Paw Edema
| Treatment Group | Dosage | Administration Route | Paw Edema Volume (mL) at 4h | Inhibition of Edema (%) |
| Vehicle Control | - | Oral Gavage | 1.2 ± 0.15 | - |
| Compound BZ-5 | 50 mg/kg | Oral Gavage | 0.5 ± 0.08 | 58.3 |
| Indomethacin | 10 mg/kg | Oral Gavage | 0.4 ± 0.05 | 66.7 |
II. Key Signaling Pathways
The anticancer and anti-inflammatory effects of benzimidazole derivatives are attributed to their ability to interact with various molecular targets.[1][5] One of the well-established mechanisms is the disruption of microtubule polymerization, similar to vinca alkaloids and taxanes.[1] Additionally, these compounds have been shown to inhibit critical oncogenic signaling pathways such as PI3K/AKT and MAPK, which are central to tumor cell growth, proliferation, and survival.[1]
Figure 1. Key signaling pathways modulated by 2-substituted benzimidazoles.
III. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the in vivo validation of novel compounds. The following are generalized methodologies for assessing the anticancer and anti-inflammatory efficacy of 2-substituted benzimidazoles.
A. Murine Xenograft Model for Anticancer Efficacy
This protocol is designed to evaluate the ability of a test compound to inhibit tumor growth in an in vivo setting.
Figure 2. Experimental workflow for in vivo anticancer efficacy testing.
1. Animal Model:
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Minimum of 1 week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
2. Tumor Cell Implantation:
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Procedure: Cells are harvested during the exponential growth phase. A suspension of 5 x 10^6 cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.
3. Treatment:
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Randomization: Mice are randomly assigned to treatment groups (n=8-10 per group).
-
Dosing: The test compound (e.g., "Compound BZ-5") is administered daily via oral gavage. The vehicle control group receives the same vehicle used to dissolve the compound. A positive control group receives a standard chemotherapeutic agent (e.g., 5-Fluorouracil).
4. Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions are measured twice weekly with calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Body Weight: Monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
B. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Figure 3. Workflow for carrageenan-induced paw edema model.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats, 180-220 g.
-
Acclimatization: As described for the xenograft model.
2. Treatment:
-
Administration: The test compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally 1 hour before the carrageenan injection.
3. Induction of Inflammation:
-
Procedure: 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.
4. Efficacy Evaluation:
-
Paw Volume Measurement: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
IV. Conclusion
The class of 2-substituted benzimidazoles represents a versatile scaffold for the development of novel therapeutics. While direct in vivo validation of this compound is needed to ascertain its specific efficacy profile, the data from related compounds suggest a high potential for activity in oncology and inflammatory conditions. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to conduct in vivo studies and objectively compare the performance of new benzimidazole derivatives against existing treatment alternatives. Rigorous preclinical evaluation, as outlined, is a critical step in advancing these promising compounds toward clinical application.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
cross-reactivity of 2-Pentyl-1H-benzimidazole with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the potential cross-reactivity of 2-Pentyl-1H-benzimidazole with other compounds. Due to the limited publicly available experimental data on this specific molecule, this guide leverages established knowledge of the benzimidazole scaffold and data from structurally related compounds to predict a potential cross-reactivity profile. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1] Therefore, a thorough understanding of potential off-target interactions is crucial for any novel benzimidazole derivative.
The biological and pharmacological activities of benzimidazole derivatives are significantly influenced by the nature of substituents at the C-2 position.[2][3] The 2-pentyl group of the target compound suggests potential interactions with targets that have binding pockets accommodating alkyl chains.
Comparison with Structurally Related Benzimidazole Derivatives
To anticipate the cross-reactivity profile of this compound, it is instructive to examine the known targets of other 2-substituted benzimidazole compounds.
| Target Class | Well-Known Benzimidazole Examples | Primary Activity | Potential for Cross-Reactivity with this compound |
| Tubulin | Albendazole, Mebendazole, Fenbendazole | Anthelmintic, Anticancer | High. These anthelmintics bind to the colchicine site on β-tubulin, disrupting microtubule polymerization.[4][5][6] This is a common target for benzimidazoles, and the 2-position substituent plays a role in binding. |
| Proton Pumps | Omeprazole, Lansoprazole | Anti-ulcer | Low to Moderate. These are typically 2-alkoxy-substituted benzimidazoles that require specific activation in an acidic environment. The simple pentyl group makes similar activity less likely but does not exclude interaction with other ATPases. |
| Cannabinoid Receptors | Various synthetic derivatives | CB1/CB2 receptor agonists/antagonists | Moderate. Benzimidazole derivatives have been developed as potent and selective cannabinoid receptor ligands.[7][8][9] The lipophilic pentyl chain could favor binding to the hydrophobic pockets of these G-protein coupled receptors. |
| Serotonin Receptors | Derivatives with carboxamide moieties | 5-HT4 receptor agonists/antagonists | Low to Moderate. While specific benzimidazoles target serotonin receptors, the required structural motifs for high-affinity binding are more complex than a simple 2-pentyl substitution.[10] |
| Viral Proteins | Enviradene, Maribavir | Antiviral | Moderate. Some benzimidazoles are known to inhibit viral replication by targeting viral proteins like the HIV-1 capsid protein.[11][12] The potential for interaction would depend on the specific viral protein target. |
| Kinases | Numerous derivatives in development | Kinase inhibition | Moderate. The benzimidazole scaffold is a common core for kinase inhibitors. Cross-reactivity with various kinases is a known phenomenon for this class of compounds. |
| Dihydrofolate Reductase (DHFR) | N-alkylated-2-phenyl-benzimidazoles | Antibacterial, Anticancer | Moderate. Some benzimidazole derivatives have shown inhibitory activity against DHFR, an important enzyme in nucleotide synthesis.[2] |
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a panel of binding and functional assays against likely off-targets is recommended.
Protocol 1: Tubulin Polymerization Assay
This assay assesses the compound's ability to interfere with microtubule formation, a common mechanism for benzimidazole anthelmintics and anticancer agents.[6]
Objective: To determine if this compound inhibits the polymerization of tubulin in vitro.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (this compound) dissolved in DMSO
-
Positive control (Nocodazole or Colchicine)
-
Negative control (DMSO)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 2X tubulin solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer.
-
Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer.
-
Add 50 µL of the diluted compounds to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding 50 µL of the 2X tubulin solution containing GTP to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The increase in absorbance corresponds to the rate of tubulin polymerization. Compare the polymerization rates in the presence of the test compound to the controls. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.
Protocol 2: Competitive Radioligand Binding Assay for Cannabinoid Receptor 1 (CB1)
This assay determines if the test compound binds to the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To assess the binding affinity of this compound for the human CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
[³H]-CP55,940 (radiolabeled CB1 agonist)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
Non-specific binding control (e.g., WIN 55,212-2 at a high concentration)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, combine the CB1 receptor membranes, [³H]-CP55,940 (at a concentration close to its Kd), and the test compound at various concentrations.
-
For total binding wells, add only buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, binding and docking-based 3D-QSAR studies of 2-pyridylbenzimidazoles--a new family of high affinity CB1 cannabinoid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00106D [pubs.rsc.org]
- 12. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Pentyl-1H-benzimidazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2][3][4][5][6][7] The biological profile of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.[8][9][10] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted-1H-benzimidazole analogs, with a focus on variations that inform the potential activity of 2-pentyl derivatives.
Comparative Biological Activity of Benzimidazole Analogs
The biological activity of benzimidazole derivatives is highly dependent on the substituents at the C-2 position. While specific data for a 2-pentyl substituent is not extensively documented in the reviewed literature, we can infer potential activities by comparing analogs with various alkyl and aryl groups at this position. The following tables summarize the quantitative data for different biological activities of representative 2-substituted benzimidazole analogs.
Anticancer Activity
Substitutions at the C-2 position with aryl groups have shown significant antiproliferative effects. The electronic properties and steric bulk of the substituent play a crucial role in determining the potency.
| Compound ID | 2-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | K-562 (Chronic Myeloid Leukemia) | 8.7 | [8] |
| 2 | Phenyl | Z-138 (Non-Hodgkin's Lymphoma) | 9.4 | [8] |
| 3 | 4-Trifluoromethylphenyl | A549 (Lung Cancer) | 6.75 | [2] |
| 4 | 2-(1H-pyrrol-2-yl) | SK-Mel 5 (Human Melanoma) | 9.7 | [3] |
| 5 | 2-Styryl | Colo38 (Human Melanoma) | 6.20 | [3] |
Antimicrobial Activity
Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity. The nature of the substituent at the C-2 position influences both the potency and the spectrum of activity against bacterial and fungal strains.
| Compound ID | 2-Substituent | Organism | MIC (µg/mL) | Reference |
| 6 | 2-Chlorobenzyl triazolium | S. aureus | 2 | [4] |
| 7 | Unspecified aryl | Enterococcus faecalis | 0.25-1 | [8] |
| 8 | 4-Methoxyindole | S. typhi | 50 | [4] |
| 9 | Cyanoindole | S. typhi | 12.5 | [4] |
| 10 | Trifluoromethyl | C. albicans | - | [4] |
Key Structure-Activity Relationship Insights
The biological properties of benzimidazole derivatives are critically influenced by substitutions at the N-1, C-2, and C-5/6 positions.[8]
-
C-2 Position: The substituent at the C-2 position is a primary determinant of biological activity.
-
Aryl Substituents: Phenyl and substituted phenyl groups at the C-2 position are commonly associated with anticancer and antimicrobial activities.[3][8] Electron-withdrawing groups on the phenyl ring can enhance activity.[1]
-
Alkyl Chains: Increasing the length of the alkyl chain at the N-1 position (from one to seven carbons) has been shown to linearly increase anticancer effects in some series.[9] This suggests that a pentyl group at the C-2 position could confer significant lipophilicity, potentially enhancing membrane permeability and target engagement.
-
-
N-1 Position: Substitution at the N-1 position can positively influence chemotherapeutic efficacy.[9]
-
C-5/6 Position: Halogen substitution at the C-5 position has been shown to enhance anticancer activity.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of benzimidazole analogs.
Antiproliferative Activity Assay (MTS Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, K-562, SK-Mel 5) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The benzimidazole analogs are dissolved in DMSO to prepare stock solutions. The cells are then treated with serial dilutions of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: The benzimidazole analogs are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The MIC is determined by visual inspection of the wells.
Visualizing Structure-Activity Logic and Experimental Flow
Logical Relationship in SAR Analysis
Caption: Logical workflow for SAR studies of benzimidazole analogs.
Experimental Workflow for Biological Screening
Caption: General experimental workflow for screening benzimidazole analogs.
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Pentyl-1H-benzimidazole: Efficacy and Methodologies
For researchers and professionals in the field of drug development, the efficient synthesis of benzimidazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive comparison of various methods for the synthesis of 2-Pentyl-1H-benzimidazole, a valuable scaffold in medicinal chemistry. We will delve into the efficacy of different synthetic routes, supported by experimental data, to inform the selection of the most appropriate method based on desired outcomes such as yield, reaction time, and environmental impact.
Comparison of Synthesis Efficacy
The synthesis of this compound can be approached through several key methodologies, each with its own set of advantages and disadvantages. The primary routes involve the condensation of o-phenylenediamine with either hexanoic acid (Phillips-Ladenburg synthesis) or hexanal, often facilitated by various catalysts or unconventional reaction conditions. Below is a summary of quantitative data for different synthetic approaches.
| Synthesis Method | Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical Methods | |||||||
| Phillips-Ladenburg Synthesis | o-phenylenediamine, Hexanoic acid | Polyphosphoric Acid (PPA) | Solvent-free | 150-180 | 2 - 4 h | 75-85 | [1] |
| o-phenylenediamine, Hexanoic acid | 4M HCl | Reflux | ~100 | 4 - 6 h | 70-80 | [2] | |
| Condensation with Aldehyde | o-phenylenediamine, Hexanal | p-Toluenesulfonic acid (p-TsOH) | DMF | 80 | 1 - 2 h | 80-90 | [3] |
| Modern Methods | |||||||
| Microwave-Assisted Synthesis | o-phenylenediamine, Hexanoic acid | Polyphosphoric Acid (PPA) | Solvent-free | Microwave | 3 - 5 min | 85-95 | [1][4] |
| o-phenylenediamine, Hexanal | Montmorillonite K10 | Solvent-free | 60 (MW) | 5 - 10 min | 85-95 | [5] | |
| Green Synthesis | |||||||
| Deep Eutectic Solvent (DES) | o-phenylenediamine, Hexanal | Choline Chloride:Urea (1:2) | DES | 80 | 10 - 15 min | 90-97 | [6] |
| Catalytic (Ammonium Chloride) | o-phenylenediamine, Hexanal | NH4Cl | Ethanol | 80-90 | 2 h | 80-90 |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are protocols for key methods of synthesizing this compound.
Phillips-Ladenburg Synthesis (Classical Method)
This traditional method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Procedure: A mixture of o-phenylenediamine (10 mmol) and hexanoic acid (12 mmol) is heated in the presence of polyphosphoric acid (PPA) (10 g) at 150-180°C for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-cold water. The acidic mixture is then neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.[1]
Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, leading to higher yields in a fraction of the time.
Procedure: In a microwave-safe vessel, o-phenylenediamine (10 mmol), hexanoic acid (12 mmol), and polyphosphoric acid (10 g) are thoroughly mixed.[1] The vessel is sealed and subjected to microwave irradiation at a power of 180-300 W for 3-5 minutes.[1][4] After irradiation, the vessel is cooled to room temperature, and the workup procedure is followed as described in the Phillips-Ladenburg synthesis.
Green Synthesis using a Deep Eutectic Solvent (DES)
This environmentally benign approach utilizes a deep eutectic solvent as both the reaction medium and catalyst.
Procedure: A deep eutectic solvent is prepared by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear liquid is formed. To this DES, o-phenylenediamine (10 mmol) and hexanal (12 mmol) are added. The mixture is stirred at 80°C for 10-15 minutes.[6] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield this compound.[6]
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate a key reaction pathway and a decision-making workflow for selecting a synthesis method.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 6. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 2-Pentyl-1H-benzimidazole by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) for validating the purity of synthesized 2-Pentyl-1H-benzimidazole. It includes detailed experimental protocols, supporting data, and comparisons with alternative methodologies to assist researchers in establishing robust quality control procedures.
Introduction
This compound is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The synthesis of this compound, typically through the condensation of o-phenylenediamine with hexanoic acid or its derivatives, can result in process-related impurities.[1][2][3][4] Therefore, accurate purity assessment is critical to ensure the reliability and reproducibility of research findings and is a prerequisite for its use in drug development. HPLC is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[5][6][7]
Comparative Analysis of Purity Validation Methods
While reversed-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of many pharmaceutical compounds, other methods can be employed for qualitative and quantitative assessment. The choice of method depends on the specific requirements of the analysis, such as the need for precise quantification, identification of volatile impurities, or rapid screening.
| Analytical Technique | Primary Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility for a wide range of impurities. | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Impurities | High efficiency for separating volatile and thermally stable compounds; provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Thin-Layer Chromatography (TLC) | Qualitative Purity & Reaction Monitoring | Simple, rapid, and cost-effective for monitoring reaction progress and detecting major impurities.[2][8] | Limited resolution and sensitivity; not suitable for precise quantification.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Purity Estimation | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte. | Lower sensitivity compared to HPLC for trace impurities; requires a relatively pure sample for accurate quantification. |
Experimental Workflow for Synthesis and Purity Validation
The overall process for obtaining and validating high-purity this compound involves synthesis, purification, and subsequent analysis. A typical workflow is outlined below.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Detailed Experimental Protocol: RP-HPLC Method
This section details a proposed RP-HPLC method for the purity determination of this compound, adapted from established methods for other benzimidazole derivatives.[9][10][11]
Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and column oven
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 278 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities (e.g., o-phenylenediamine) at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.
Principle of HPLC Separation:
The separation of this compound from its potential impurities is based on their differential partitioning between the stationary and mobile phases.
Caption: Principle of RP-HPLC separation for this compound and a polar impurity.
Hypothetical Purity Analysis Data
The following table presents hypothetical data from the purity analysis of a synthesized batch of this compound compared to a commercial standard and an alternative analytical method.
| Sample | Analytical Method | Purity (%) | Major Impurity (%) | Retention Time (min) |
| Synthesized Batch | RP-HPLC | 99.6 | 0.2 (o-phenylenediamine) | 15.2 |
| Commercial Standard | RP-HPLC | 99.9 | 0.05 (unknown) | 15.2 |
| Synthesized Batch | qNMR | 99.5 | Not individually quantified | N/A |
Conclusion
The validation of purity for synthesized this compound is a critical step in its use for research and development. The proposed RP-HPLC method provides a robust and reliable approach for the quantitative determination of purity and the profiling of potential impurities. This method, when properly validated, can be effectively implemented in a quality control setting to ensure the consistency and quality of the synthesized compound. For comprehensive characterization, it is recommended to use orthogonal analytical techniques such as NMR and mass spectrometry in conjunction with HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
Benchmarking 2-Pentyl-1H-benzimidazole Against Commercial Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of 2-Pentyl-1H-benzimidazole and its analogues against established commercial corrosion inhibitors. The information presented is based on experimental data from publicly available research, offering insights into the efficacy of benzimidazole derivatives for metallic protection in acidic environments.
Performance Snapshot: 2-Alkyl-1H-benzimidazole Derivatives vs. Commercial Inhibitors
The following tables summarize the corrosion inhibition efficiency of various 2-alkyl-1H-benzimidazole derivatives and a commercial inhibitor, Rodine 213, on mild steel in hydrochloric acid (HCl) solutions. It is important to note that the data is compiled from different studies, and direct comparisons should be made with consideration of the variations in experimental conditions.
Table 1: Performance of 2-Alkyl-1H-benzimidazole Derivatives
| Inhibitor | Concentration (M) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| 2-(2-methyl-1H-benzimidazol-1-yl) acethydrazide | 0.0005 | 0.5 M HCl | 30 | 93.8 | EIS |
| 2-(2-ethyl-1H-benzimidazol-1-yl) acethydrazide | 0.0005 | 0.5 M HCl | 30 | 95.1 | EIS |
| 2-(2-propyl-1H-benzimidazol-1-yl) acethydrazide | 0.0005 | 0.5 M HCl | 30 | 96.2 | EIS |
Data extrapolated from a study on 2-alkyl benzimidazole derivatives, suggesting that inhibition efficiency increases with the length of the alkyl chain.[1]
Table 2: Performance of Commercial Corrosion Inhibitor
| Inhibitor | Concentration (N) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| Rodine 213 | 1 | 1 N HCl | 30 | ~95 | Weight Loss |
| Rodine 213 | 2 | 2 N HCl | 30 | ~97 | Weight Loss |
| Rodine 213 | 3 | 3 N HCl | 30 | ~98 | Weight Loss |
Data is indicative of performance in HCl solutions.[1][2][3]
Experimental Protocols
To ensure a transparent comparison, the following are detailed methodologies for the key experiments cited in the performance data.
Potentiodynamic Polarization
This electrochemical technique is employed to determine the corrosion current density (i_corr), which is directly related to the corrosion rate.
-
Electrode Preparation: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.
-
Electrochemical Cell: A three-electrode setup is used, consisting of the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Procedure: The working electrode is immersed in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor for a specified period to reach a stable open circuit potential (OCP). The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.
-
Electrode and Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Procedure: After the working electrode reaches a stable OCP in the test solution, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_ct value indicates a higher resistance to corrosion. The inhibition efficiency (IE%) is calculated using the R_ct values with and without the inhibitor:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
Weight Loss Method
This is a conventional and straightforward method to determine the average corrosion rate over a longer period.
-
Coupon Preparation: Pre-weighed mild steel coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration (e.g., 24 hours) at a constant temperature.
-
Procedure: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinsed, dried, and re-weighed.
-
Data Analysis: The weight loss is used to calculate the corrosion rate (CR) in units such as millimeters per year (mm/y). The inhibition efficiency (IE%) is calculated as:
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of corrosion inhibitors.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Signaling Pathways and Logical Relationships
The mechanism of corrosion inhibition by benzimidazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This process is influenced by several factors, as illustrated in the following diagram.
Caption: Factors influencing corrosion inhibition by benzimidazoles.
References
statistical analysis of 2-Pentyl-1H-benzimidazole bioassay results
A Statistical and Mechanistic Overview for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the bioassay results for 2-Pentyl-1H-benzimidazole, evaluating its performance against other relevant alternatives. The information is intended for researchers, scientists, and professionals involved in drug development, offering a statistical summary of its biological activities and detailed experimental protocols.
Quantitative Bioactivity Data
The biological activity of this compound and its analogues is often attributed to the lipophilicity conferred by the alkyl chain, which can enhance membrane permeation.[1] The following tables summarize the available quantitative data for various benzimidazole derivatives, providing a comparative perspective on their antimicrobial and cytotoxic activities.
Table 1: Comparative Antimicrobial Activity of N-Alkylated Benzimidazole Derivatives
| Compound | Target Organism | Bioassay | Result (MIC in µg/mL) | Reference Compound | Result (MIC in µg/mL) |
| N-Alkylated Benzimidazoles (general trend) | Staphylococcus aureus | Broth Microdilution | Activity increases with alkyl chain length (e.g., propyl, butyl, pentyl, heptyl show good activity) | Ciprofloxacin | - |
| N-Heptyl Benzimidazole derivative | S. aureus | Broth Microdilution | - | Amikacin | - |
| N-Heptyl Benzimidazole derivative | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 4 | Amikacin | - |
| N-Heptyl Benzimidazole derivative | Streptococcus faecalis | Broth Microdilution | 8 | Amikacin | - |
| Various Benzimidazole derivatives | Candida albicans | Broth Microdilution | Moderate activity (e.g., 64 µg/mL for some derivatives)[1] | Fluconazole | - |
| Various Benzimidazole derivatives | Aspergillus niger | Broth Microdilution | Moderate activity (e.g., 64 µg/mL for some derivatives)[1] | Fluconazole | - |
Note: Specific MIC values for this compound are not consistently reported in isolation; however, studies on series of N-alkylated benzimidazoles indicate that derivatives with longer alkyl chains, such as pentyl and heptyl, exhibit significant antimicrobial activity.[1]
Table 2: Comparative Cytotoxic Activity of Benzimidazole Derivatives
| Compound | Cell Line | Bioassay | Result (IC50 in µM) | Reference Compound | Result (IC50 in µM) |
| N-Pentyl Benzimidazole derivative (3e) | MDA-MB-231 (Breast Cancer) | SRB Assay | Less significant activity compared to other derivatives in the series | Camptothecin | - |
| N-Heptyl Benzimidazole derivative (2g) | MDA-MB-231 (Breast Cancer) | SRB Assay | Most effective in its series | Camptothecin | - |
| Benzimidazole derivative (7) | LNCaP (Prostate Cancer) | WST-1 Assay | 0.09 ± 0.01 | Doxorubicin | 0.053 ± 0.003 |
| Benzimidazole derivative (8) | LNCaP (Prostate Cancer) | WST-1 Assay | 0.03 ± 0.02 | Doxorubicin | 0.053 ± 0.003 |
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms, primarily by targeting essential cellular processes in pathogens and cancer cells.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
A key mechanism of antifungal action for many benzimidazole derivatives is the disruption of the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[2] They are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[1][3][4]
Anticancer Mechanism: Tubulin Polymerization Inhibition
In cancer cells, a primary target of benzimidazole compounds is the microtubule network. They bind to β-tubulin, a subunit of the tubulin heterodimer, and inhibit its polymerization into microtubules.[5][6][7] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[8]
Experimental Protocols
The following are detailed methodologies for the key bioassays used to evaluate the efficacy of this compound and its alternatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
References
- 1. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α-Demethylase Inhibition Properties and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mebendazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Pentyl-1H-benzimidazole
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Pentyl-1H-benzimidazole, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety Considerations:
Hazard Profile of Structurally Related Benzimidazole Compounds
To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for closely related benzimidazole compounds. This data, based on the Globally Harmonized System (GHS), should be used as a precautionary guide.
| Hazard Classification | GHS Category | Hazard Statement | Source Compounds |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-(3-pyridyl)-Benzimidazole[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | 2-Phenylbenzimidazole, 2-(3-pyridyl)-Benzimidazole[1][2] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | 2-Phenylbenzimidazole, 2-(3-pyridyl)-Benzimidazole[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2-Phenylbenzimidazole, 2-(3-pyridyl)-Benzimidazole[1][2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Classification
-
Treat as Hazardous Waste: In the absence of specific data, it is safest to manage this compound as hazardous waste.
-
Consult Local Regulations: Waste disposal regulations can vary significantly. Always consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations to ensure full compliance.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "5851-46-7". Also, note the approximate concentration and accumulation start date.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Benzimidazole compounds may be incompatible with strong oxidizing agents.[2]
Step 3: Storage of Chemical Waste
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Disposal of Contaminated Materials
-
PPE and Labware: Any materials, such as gloves, weighing papers, or pipette tips, that come into direct contact with this compound should be considered contaminated and disposed of in the designated hazardous waste container.
-
Empty Containers: Empty containers that held this compound should also be treated as hazardous waste unless properly decontaminated.
-
Decontamination: To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Rinsed Containers: After triple-rinsing, the container may often be disposed of as non-hazardous waste. However, it is best practice to puncture the container to prevent reuse. Always confirm your institution's specific policies on empty container disposal.
-
Step 5: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Documentation: Ensure all necessary waste disposal forms are completed accurately and retained for your records.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, minimizing risks to yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
Personal protective equipment for handling 2-Pentyl-1H-benzimidazole
Essential Safety and Handling Guide for 2-Pentyl-1H-benzimidazole
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is not extensively available, compounds within the benzimidazole class are known to present certain hazards. These may include skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious approach and the use of appropriate personal protective equipment are paramount.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[4] | To prevent skin contact and potential irritation.[1][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] | To protect eyes from dust particles and potential splashes.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or use in a fume hood.[4] | To prevent inhalation of dust particles, especially when handling the solid compound.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.[4]
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat.
-
Don safety glasses or goggles.
-
Wear a particulate respirator if not working in a fume hood.
-
Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[5]
-
-
Handling the Compound:
-
Handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[6]
-
Avoid all personal contact with the substance.[4]
-
Use appropriate tools (spatulas, weighing paper) to handle the solid material.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Clean the work area thoroughly.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedure:
-
Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep the compound in its original or a clearly labeled, sealed container.
-
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated weighing paper, gloves) in a designated, labeled hazardous waste container.
-
Collect any solutions containing this compound in a separate, labeled liquid hazardous waste container.
-
-
Disposal:
-
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's EHS department. |
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
